(-)-Pseudoephedrine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGRBVOPPLSCSI-SCZZXKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185895 | |
| Record name | (-)-Pseudoephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532919 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321-97-1 | |
| Record name | (-)-Pseudoephedrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Pseudoephedrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Pseudoephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,R*)]-α-[1-(methylamino)ethyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSEUDOEPHEDRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76J9U46ST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Stereospecific Mechanism of (-)-Pseudoephedrine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Pseudoephedrine, the (1S,2S)-stereoisomer of pseudoephedrine, exerts its pharmacological effects primarily through an indirect sympathomimetic mechanism. This involves the displacement and subsequent release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals. While it exhibits some direct, albeit weak, agonist activity at certain adrenergic receptors, its principal mechanism of action is the potentiation of noradrenergic signaling. This guide provides a comprehensive overview of the stereospecific interactions of this compound with its biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Introduction
Pseudoephedrine possesses two chiral centers, resulting in four possible stereoisomers. The commercially available and most commonly used form is (+)-pseudoephedrine, which is the (1S,2S)-enantiomer, also referred to as d-pseudoephedrine. Its levorotatory counterpart, this compound, is the (1R,2R)-enantiomer. This guide focuses specifically on the stereospecific mechanism of action of the naturally occurring and physiologically active (-)-ephedrine diastereomer, this compound, which is the (1S,2S) isomer. Understanding the stereochemistry is crucial as the different isomers exhibit varied potencies and selectivities for adrenergic receptors and neurotransmitter transporters.
Core Mechanism of Action
The primary mechanism of action of this compound is the induction of norepinephrine release from presynaptic neurons.[1] This indirect sympathomimetic effect is the main contributor to its pharmacological activity.[1] Additionally, this compound demonstrates weak direct agonist activity at β-adrenergic receptors.[2] Its affinity for α-adrenergic receptors is considered negligible.[2]
Indirect Sympathomimetic Action: Neurotransmitter Release
This compound acts as a substrate for the norepinephrine transporter (NET), leading to the reverse transport and release of norepinephrine from vesicular stores into the synaptic cleft.[3] This surge in synaptic norepinephrine results in the activation of postsynaptic α- and β-adrenergic receptors, mediating the downstream physiological effects.
Direct Adrenergic Receptor Interaction
While the predominant effect is indirect, this compound also exhibits direct but weak partial agonism at β-adrenergic receptors.[2] Its activity at α-adrenergic receptors is minimal.[2]
Quantitative Data on Stereospecific Interactions
The following tables summarize the available quantitative data on the binding affinities and functional potencies of pseudoephedrine stereoisomers.
| Table 1: Functional Potency (EC50) of this compound on Monoamine Release | |
| Target | EC50 (nM) |
| Norepinephrine Release | 224[2] |
| Dopamine Release | 1,988[2] |
| Serotonin Release | Inactive[2] |
| Table 2: Functional Potency (EC50/Kact) and Intrinsic Activity (IA) of (1S,2S)-Pseudoephedrine at Human β-Adrenergic Receptors | ||
| Receptor Subtype | EC50/Kact (µM) | Intrinsic Activity (IA) (%) |
| β1 | 309 | 53[2] |
| β2 | 10 | 47[2] |
| Table 3: Antagonist Activity (IC50) of Pseudoephedrine Stereoisomers at α-Adrenergic Receptors | |
| Compound | IC50 (µM) |
| α1-Adrenergic Receptor | |
| (+)-Pseudoephedrine | 349[1] |
| α2-Adrenergic Receptor | |
| This compound | 6.4[1] |
| (+)-Pseudoephedrine | 17[1] |
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol is a synthesized methodology for determining the binding affinity (Ki) of this compound for α- and β-adrenergic receptors.
Materials:
-
HEK293 cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2).
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [3H]-Prazosin (for α1), [3H]-Rauwolscine or [3H]-Yohimbine (for α2), [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol (ICYP) (for β).
-
Non-specific binding control: Phentolamine (B1677648) (for α receptors), Propranolol (for β receptors).
-
This compound stock solution.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
Binding Reaction: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of the non-specific binding control (e.g., 10 µM phentolamine or propranolol), and membrane preparation.
-
Competitor Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation using Luciferase Reporter
This protocol outlines a method to assess the functional agonist or antagonist activity of this compound at β-adrenergic receptors.
Materials:
-
HEK293 cells co-transfected with a human β-adrenergic receptor subtype and a CRE-luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay medium (e.g., serum-free DMEM).
-
This compound stock solution.
-
Isoproterenol (B85558) (a known β-agonist).
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the transfected cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Compound Treatment: Replace the culture medium with assay medium containing varying concentrations of this compound or isoproterenol (for a positive control). For antagonist testing, pre-incubate the cells with this compound before adding a fixed concentration of isoproterenol.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Measure luminescence using a luminometer. For agonist activity, plot the relative light units (RLU) against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50. For antagonist activity, determine the inhibition of the isoproterenol-induced signal.
Neurotransmitter Release Assay
This protocol describes a method to measure this compound-induced norepinephrine release from rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., cortex or hypothalamus).
-
Synaptosome preparation buffer: 0.32 M sucrose, 5 mM HEPES, pH 7.4.
-
Krebs-Ringer buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, 2.5 mM CaCl2, pH 7.4, gassed with 95% O2/5% CO2.
-
[3H]-Norepinephrine.
-
This compound stock solution.
-
Liquid scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold synaptosome preparation buffer. Centrifuge at 1,000 x g for 10 minutes to remove debris. Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes. Resuspend the pellet in Krebs-Ringer buffer.
-
Neurotransmitter Loading: Incubate the synaptosomes with [3H]-Norepinephrine (e.g., 50 nM) at 37°C for 30 minutes.
-
Wash: Pellet the synaptosomes by centrifugation and wash twice with fresh Krebs-Ringer buffer to remove excess radiolabel.
-
Release Experiment: Resuspend the loaded synaptosomes in Krebs-Ringer buffer and aliquot into tubes. Add varying concentrations of this compound.
-
Incubation: Incubate at 37°C for 10 minutes.
-
Separation: Terminate the release by rapid filtration through glass fiber filters or by centrifugation.
-
Quantification: Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter) using a scintillation counter.
-
Data Analysis: Express the release as a percentage of the total radioactivity. Plot the percentage of release against the log of the this compound concentration to determine the EC50.
Visualizing the Mechanism of Action
Signaling Pathway of Indirect Sympathomimetic Action
Caption: Indirect sympathomimetic action of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Conclusion
The stereospecific mechanism of action of this compound is predominantly that of an indirect sympathomimetic agent, driven by its ability to induce the release of norepinephrine from presynaptic neurons. While it possesses weak direct agonist activity at β-adrenergic receptors, its primary pharmacological effects are a consequence of enhanced noradrenergic neurotransmission. The quantitative data and experimental protocols provided in this guide offer a detailed framework for researchers and drug development professionals to further investigate and understand the nuanced pharmacology of this stereoisomer. A thorough comprehension of its stereospecific interactions is paramount for the development of more selective and efficacious therapeutic agents targeting the adrenergic system.
References
The Discovery and Isolation of (-)-Pseudoephedrine from Ephedra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and biosynthesis of (-)-pseudoephedrine, a key alkaloid found in plants of the Ephedra genus. It details the historical context of its discovery, outlines various experimental protocols for its extraction and separation from plant material, presents quantitative data on alkaloid content in different Ephedra species, and illustrates the biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction: A Historical Perspective
The medicinal use of Ephedra, known in traditional Chinese medicine as Ma Huang, dates back thousands of years. However, the isolation of its active constituents is a more recent scientific endeavor. While the Japanese chemist Nagai Nagayoshi is credited with the first isolation of ephedrine (B3423809) from Ephedra vulgaris in 1885, the discovery and isolation of its diastereomer, pseudoephedrine, followed shortly after. In 1889, the German pharmaceutical company E. Merck is recognized for the initial isolation of pseudoephedrine.[1][2] Early research quickly established that both ephedrine and pseudoephedrine were the primary alkaloids responsible for the plant's physiological effects.[2] These initial discoveries paved the way for further investigation into the chemical properties, pharmacological activities, and therapeutic applications of these compounds.
Quantitative Analysis of this compound and Other Alkaloids in Ephedra Species
The concentration of this compound and other related alkaloids can vary significantly depending on the Ephedra species, geographical location, and time of harvest. Numerous analytical methods have been developed to quantify the alkaloid content in plant material and its extracts, with High-Performance Liquid Chromatography (HPLC) being one of the most common techniques.[3][4]
Table 1: Quantitative Analysis of Major Alkaloids in Various Ephedra Species
| Ephedra Species | (-)-Ephedrine Content (% dry weight) | (+)-Pseudoephedrine Content (% dry weight) | Total Alkaloid Content (% dry weight) | Analytical Method | Reference(s) |
| E. sinica | 0.5 - 2.5 (30-90% of total alkaloids) | Variable | 0.5 - 2.5 | HPLC | [3] |
| E. equisetina | 1.31 - 2.05 | 1.29 - 2.80 | - | Not Specified | [5] |
| E. intermedia | Variable | Variable | - | HPLC | [4] |
| E. distachya | Low | 1.25 - 1.59 | - | Not Specified | [5] |
| E. gerardiana | 1.07 - 1.69 | Not detected - 0.60 | 1.67 - 1.88 | Not Specified | [5] |
| E. pachyclada | 1.35 - 3.07 | 0.60 - 1.82 | 1.95 - 4.80 | Not Specified | [5] |
| E. major | - | - | Up to 7.19 (as total of 4 alkaloids) | HPLC-UV | [6] |
| E. foeminea | - | - | 0.04 (as total of 4 alkaloids) | HPLC-UV | [6] |
| Various Species | - | - | 1.0 - 2.0 | 1H-NMR | [7][8] |
Note: The values presented are ranges and can be influenced by various factors.
Experimental Protocols: From Plant to Pure Compound
The isolation of this compound from Ephedra involves two primary stages: extraction from the plant matrix and subsequent separation from other co-extracted compounds, most notably its diastereomer, (-)-ephedrine.
Extraction of Total Alkaloids from Ephedra
Several methods have been developed for the efficient extraction of alkaloids from Ephedra. These methods typically involve the use of an organic solvent and may be enhanced by physical techniques such as sonication or microwave irradiation.[9]
Protocol 1: Classical Solvent Extraction
This protocol is a generalized representation of a classical solvent extraction method.
-
1. Material Preparation: The dried aerial parts of the Ephedra plant are coarsely powdered to increase the surface area for extraction.
-
2. Alkalinization: The powdered plant material is moistened with an alkaline solution, such as aqueous sodium carbonate or sodium hydroxide, to liberate the free alkaloids from their salt forms within the plant tissue.
-
3. Solvent Extraction: The alkalinized plant material is then extracted with a suitable organic solvent. Common solvents include chloroform, diethyl ether, or a mixture of toluene (B28343) and xylene.[10][11] The extraction can be performed at room temperature with agitation or under reflux for a more exhaustive extraction. This step is typically repeated multiple times to ensure complete extraction of the alkaloids.
-
4. Acidic Back-Extraction: The combined organic extracts are then partitioned against an acidic aqueous solution (e.g., dilute hydrochloric or sulfuric acid). The alkaloids, being basic, will form salts and move into the aqueous phase, leaving behind many non-alkaloidal impurities in the organic phase.
-
5. Liberation and Re-extraction: The acidic aqueous solution is then made alkaline (e.g., with sodium hydroxide) to regenerate the free-base alkaloids. These are then re-extracted into a fresh portion of an organic solvent.
-
6. Concentration: The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude total alkaloid extract.
Protocol 2: Ultrasound-Assisted Extraction
This method utilizes ultrasonic waves to enhance the extraction efficiency.
-
1. Sample Preparation: 25g of powdered Ephedra herb is suspended in 100 mL of water or a dilute acidic or basic solution.[9]
-
2. Ultrasonic Treatment: The suspension is subjected to ultrasonication at a frequency of 20 kHz and a power of 50W for 30 minutes.[9]
-
3. Filtration: The mixture is filtered to remove the solid plant material.
-
4. pH Adjustment and Purification: The pH of the filtrate is adjusted to a basic pH (e.g., 9-10) with NaOH.[9] The solution can then be passed through a cation exchange resin column.
-
5. Elution and Concentration: The alkaloids are eluted from the resin with a dilute acid solution (e.g., 0.01 N HCl). The eluate is then concentrated under reduced pressure to crystallize the alkaloid hydrochlorides.[9]
Separation of this compound from (-)-Ephedrine
The separation of the diastereomers this compound and (-)-ephedrine is a critical step in the purification process. This is often achieved through fractional crystallization of their salts or by chromatographic techniques.
Protocol 3: Fractional Crystallization of Oxalate (B1200264) Salts
This method leverages the differential solubility of the oxalate salts of ephedrine and pseudoephedrine.
-
1. Salt Formation: The crude alkaloid extract is dissolved in a suitable solvent and treated with a solution of oxalic acid.
-
2. Crystallization: The oxalate salts are allowed to crystallize out of the solution. Ephedrine oxalate is less soluble in cold water than pseudoephedrine oxalate, allowing for its preferential precipitation.[2]
-
3. Separation: The precipitated ephedrine oxalate is removed by filtration.
-
4. Recovery of Pseudoephedrine: The pseudoephedrine oxalate remaining in the filtrate can be recovered by concentration of the mother liquor.
-
5. Regeneration of Free Base: The separated oxalate salts are then treated with a base to regenerate the free alkaloids.
Protocol 4: High-Performance Liquid Chromatography (HPLC)
Modern separation of ephedrine and pseudoephedrine is often accomplished using HPLC.
-
1. Column: A C18 reversed-phase column is commonly used.[4]
-
2. Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.2% phosphoric acid solution) in a ratio of approximately 4:96.[4]
-
3. Detection: Detection is typically carried out using a UV detector at a wavelength of 210 nm.[4]
-
4. Elution: Under these conditions, ephedrine and pseudoephedrine will have distinct retention times, allowing for their separation and quantification.
Biosynthesis of this compound in Ephedra
The biosynthesis of ephedrine alkaloids in Ephedra is a complex enzymatic process that begins with the amino acid L-phenylalanine.[12]
The pathway involves the condensation of a benzylic fragment with pyruvate (B1213749) to form 1-phenylpropane-1,2-dione, which is then modified through transamination and N-methylation.[13] Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate: CoA ligase, and N-methyltransferases.[12][13]
Visualizing the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway leading to the formation of ephedrine and pseudoephedrine.
Caption: Proposed biosynthetic pathway of ephedrine and pseudoephedrine in Ephedra.
Experimental Workflow for Isolation and Separation
The following diagram outlines a general experimental workflow for the isolation and separation of this compound from Ephedra.
Caption: General experimental workflow for the isolation of ephedrine and pseudoephedrine.
Conclusion
The discovery and isolation of this compound from Ephedra represent a significant milestone in the history of natural product chemistry and pharmacology. The development of various extraction and purification techniques has enabled the large-scale production of this important pharmaceutical compound. Understanding the quantitative distribution of alkaloids in different Ephedra species is crucial for optimizing sourcing and production processes. Furthermore, elucidation of the biosynthetic pathway opens up possibilities for biotechnological production methods. This technical guide provides a foundational resource for professionals in the field, summarizing key data and methodologies to support further research and development.
References
- 1. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 2. (Pseudo)Ephedrine Physical Data & Isolation from Ma-Huang - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. jkomor.org [jkomor.org]
- 4. researchgate.net [researchgate.net]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. rroij.com [rroij.com]
- 7. Quantitative analysis of ephedrine analogues from ephedra species using 1H-NMR. | Semantic Scholar [semanticscholar.org]
- 8. Quantitative analysis of ephedrine analogues from ephedra species using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN1600777A - A new method for large-scale extraction of ephedra alkaloids - Google Patents [patents.google.com]
- 10. how to extract ephedrine from ephedra plant [greenskybio.com]
- 11. Extraction process of ephedrine - Eureka | Patsnap [eureka.patsnap.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Biosynthesis of Diverse Ephedra-Type Alkaloids via a Newly Identified Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Properties of (-)-Pseudoephedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pseudoephedrine is a sympathomimetic amine, widely utilized for its decongestant properties. Its therapeutic efficacy and pharmacological profile are intrinsically linked to its stereochemistry. As a molecule with two chiral centers, pseudoephedrine exists as four stereoisomers, each with distinct physicochemical and biological properties. This technical guide provides an in-depth exploration of the chiral characteristics of this compound, offering a valuable resource for researchers, scientists, and professionals engaged in drug development.
Stereochemistry of Pseudoephedrine
Pseudoephedrine, chemically known as (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol, possesses two stereogenic centers at the C1 and C2 positions of the propanol (B110389) backbone. This gives rise to four possible stereoisomers, which are organized into two pairs of enantiomers. These enantiomeric pairs are diastereomers of each other. The naturally occurring and most commonly used form is (+)-pseudoephedrine, the (1S,2S) enantiomer. Its counterpart, this compound, is the (1R,2R) enantiomer. The other pair of enantiomers are (+)-ephedrine and (-)-ephedrine, which are diastereomers of pseudoephedrine.[1]
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. For this compound, the absolute configuration is (1R,2R).
Physicochemical Properties
The stereochemical differences between the isomers of pseudoephedrine lead to distinct physicochemical properties. These properties are crucial for their separation, identification, and formulation.
| Property | This compound | (+)-Pseudoephedrine | (-)-Ephedrine | (+)-Ephedrine |
| Absolute Configuration | (1R,2R) | (1S,2S) | (1R,2S) | (1S,2R) |
| Melting Point (°C) | 118-120 | 119 | 35-40 | 35-40 |
| Specific Rotation ([(\alpha)]D) | -52° | +51.2° to +52° (in ethanol)[1][2] | -41° | +41° |
| Solubility in Water | Sparingly soluble | Relatively insoluble | Moderately soluble | Moderately soluble |
Table 1: Physicochemical Properties of Pseudoephedrine and Ephedrine Stereoisomers
Pharmacological Properties and Mechanism of Action
The chirality of pseudoephedrine significantly influences its pharmacological activity. This compound, like its enantiomer, acts as a sympathomimetic agent with a mixed mechanism of action.[3]
Primary Mechanism of Action:
-
Indirect Agonism: The principal mechanism involves the displacement of norepinephrine (B1679862) from storage vesicles in presynaptic neurons.[3][4] This leads to an increased concentration of norepinephrine in the synaptic cleft, which then activates postsynaptic alpha and beta-adrenergic receptors.[3][4]
-
Direct Agonism: Pseudoephedrine also exhibits weak direct agonist activity at alpha- and beta-adrenergic receptors.[3]
The stimulation of alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa results in vasoconstriction, leading to a reduction in swelling and nasal congestion.[5] The central nervous system stimulant effects of pseudoephedrine are weaker than those of amphetamine.[3]
Experimental Protocols
Determination of Specific Rotation by Polarimetry
Objective: To measure the specific rotation of this compound to confirm its enantiomeric identity.
Materials and Equipment:
-
Polarimeter (Sodium D-line, 589 nm)
-
Polarimeter sample tube (100 mm path length)
-
Volumetric flask (10 mL)
-
Analytical balance
-
This compound sample
-
Ethanol (or water, as specified)
Procedure:
-
Solution Preparation: Accurately weigh approximately 0.25 g of this compound and transfer it to a 10 mL volumetric flask. Dissolve the sample in the specified solvent (e.g., ethanol) and dilute to the mark. Mix thoroughly.
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent.
-
Sample Measurement: Rinse the polarimeter tube with the prepared sample solution and then fill it, ensuring no air bubbles are present. Place the sample tube in the polarimeter.
-
Data Acquisition: Measure the observed rotation ((\alpha)). Record the temperature of the measurement.
-
Calculation: Calculate the specific rotation ([(\alpha)]D) using the following formula: [(\alpha)]DT = (\alpha) / (c * l) Where:
-
[(\alpha)]DT is the specific rotation at temperature T using the D-line of sodium.
-
(\alpha) is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter tube in decimeters (100 mm = 1 dm).
-
Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of pseudoephedrine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Lux i-amylose-1 column, is effective for separating pseudoephedrine enantiomers.[6]
-
Mobile Phase: A normal-phase mobile phase is typically used. For example, a mixture of n-hexane and 2-propanol with a small amount of a modifier like formic acid can be employed.[7] The exact ratio should be optimized for the specific column and system.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where pseudoephedrine absorbs, such as 254 nm.
-
Temperature: Column temperature should be controlled, for instance, at 25°C.
Procedure:
-
Sample Preparation: Prepare a standard solution of a racemic mixture of pseudoephedrine and a separate solution of the this compound sample in the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks corresponding to (+)- and this compound based on the retention times obtained from the standard. The peak area can be used to determine the enantiomeric purity of the this compound sample.
Conclusion
The chiral properties of this compound are fundamental to its identity, quality, and therapeutic function. A thorough understanding of its stereochemistry, physicochemical characteristics, and pharmacological activity is essential for researchers and professionals in the pharmaceutical sciences. The analytical methods detailed in this guide provide a framework for the accurate characterization and quality control of this compound, ensuring its safe and effective use in drug development and clinical applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Pseudoephedrine? [synapse.patsnap.com]
- 6. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of (-)-Pseudoephedrine
This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of (-)-pseudoephedrine, a widely recognized sympathomimetic amine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis based on crystallographic, spectroscopic, and computational studies.
Molecular Structure
This compound, with the chemical formula C₁₀H₁₅NO, is a diastereomer of ephedrine.[1] The systematic name for the commercially available enantiomer is (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol.[1][2] The molecule possesses two chiral centers, leading to four possible stereoisomers.[3]
The fundamental structure consists of a phenyl group attached to a propanol (B110389) backbone, with a methylamino group at the C2 position. The relative stereochemistry of the hydroxyl and amino groups is crucial in defining its pharmacological properties.
Crystallographic Data
X-ray diffraction studies have been instrumental in elucidating the solid-state structure of pseudoephedrine. The crystal structure of (+)-pseudoephedrine has been determined to be orthorhombic, with the space group P2₁2₁2₁.[4][5] Although this data is for the (+) enantiomer, it provides valuable insights into the bond lengths and angles that can be expected for the (-) enantiomer due to their enantiomeric relationship.
Table 1: Crystallographic Data for (+)-Pseudoephedrine
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [4][5] |
| Space Group | P2₁2₁2₁ | [4][5] |
| Unit Cell Dimensions | a = 7.337(4) Å, b = 8.646(5) Å, c = 16.113(7) Å | [4][5] |
| Molecules per Unit Cell (Z) | 4 | [4][5] |
Note: Data is for the (+) enantiomer.
The solid-state conformation of pseudoephedrine is characterized by an extended side chain, a feature commonly observed in related phenethylamines.[5]
Table 2: Selected Bond Lengths in (+)-Pseudoephedrine
| Bond | Bond Length (Å) |
| C(1)-C(2) | 1.392(7) |
| C(7)-C(8) | 1.530(7) |
| C(7)-O(1) | 1.428(6) |
| C(8)-N | 1.467(6) |
| N-C(10) | 1.461(7) |
Source: Mathew, M. & Palenik, G. J. (1977). The crystal and molecular structures of (+)-pseudoephedrine and (+)-pseudoephedrine hydrochloride. Acta Crystallographica Section B, 33(4), 1016-1020.[5]
Table 3: Selected Bond Angles in (+)-Pseudoephedrine
| Angle | Bond Angle (°) |
| C(1)-C(7)-C(8) | 112.3(4) |
| O(1)-C(7)-C(8) | 108.3(4) |
| C(7)-C(8)-N | 111.0(4) |
Source: Mathew, M. & Palenik, G. J. (1977). The crystal and molecular structures of (+)-pseudoephedrine and (+)-pseudoephedrine hydrochloride. Acta Crystallographica Section B, 33(4), 1016-1020.[5]
Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For a flexible molecule like pseudoephedrine, understanding its conformational landscape is paramount. Studies in both the gas phase and solution have revealed the existence of multiple conformers.
In the gas phase, molecular beam Fourier transform microwave (MB-FTMW) spectroscopy has been a powerful tool for identifying different conformers.[3][6] For pseudoephedrine, four distinct conformers have been unequivocally assigned.[3][6] The conformational preferences are primarily dictated by the interplay of various intramolecular forces, with the O-H···N hydrogen bond being the most significant stabilizing interaction.[3][6] This interaction leads to an extended disposition of the side chain in the most stable conformers.[3][6]
Conformational Isomers
The rotational isomers, or conformers, of pseudoephedrine arise from the rotation around the C(7)-C(8) and C(1)-C(7) single bonds. The relative orientation of the hydroxyl and methylamino groups, as well as the phenyl ring, defines the different conformers.
Experimental Protocols
X-ray Crystallography
The determination of the crystal structure of (+)-pseudoephedrine involved the following key steps:
-
Crystal Growth: Suitable single crystals were grown from an ethyl alcohol solution by slow evaporation.[5]
-
Data Collection: X-ray diffraction data were collected using a four-circle diffractometer with either Cu Kα or Mo Kα radiation.[5]
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by least-squares techniques.[5] The final R-value, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was 0.065 for the Cu Kα dataset.[5]
Molecular Beam Fourier Transform Microwave (MB-FTMW) Spectroscopy
The conformational analysis of pseudoephedrine in the gas phase was performed using MB-FTMW spectroscopy with the following methodology:
-
Sample Preparation: Solid pseudoephedrine was heated to approximately 120 °C to generate sufficient vapor pressure.[3]
-
Supersonic Expansion: The vaporized molecules were seeded in a stream of neon gas and expanded through a nozzle into a high-vacuum chamber, resulting in a supersonic jet where the molecules are cooled to very low rotational and vibrational temperatures.[3]
-
Microwave Spectroscopy: The cooled molecules were then subjected to microwave radiation, and the resulting rotational transitions were detected.[3]
-
Data Analysis: The experimental rotational constants and ¹⁴N quadrupole coupling constants were compared with those calculated ab initio to identify and assign the different conformers.[3][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable technique for studying the structure and conformation of molecules in solution. For pseudoephedrine hydrochloride, both ¹H and ¹³C NMR spectra have been reported.[7]
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O.
-
Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide information about the connectivity of atoms and the through-space proximity of protons, which can be used to deduce the preferred conformation in solution.
Computational Modeling
Computational chemistry plays a crucial role in complementing experimental data and providing deeper insights into the conformational landscape of molecules.[8] Ab initio and density functional theory (DFT) calculations have been employed to predict the geometries and relative energies of the different conformers of pseudoephedrine.[3][6] These calculations are essential for interpreting experimental data, such as those obtained from MB-FTMW spectroscopy.[3][6]
The general workflow for computational modeling of pseudoephedrine conformation involves:
Conclusion
The molecular structure and conformation of this compound have been extensively studied through a combination of experimental techniques and computational methods. The solid-state structure is well-defined by X-ray crystallography, revealing an extended side-chain conformation. In the gas phase, multiple conformers exist in equilibrium, with the most stable ones being stabilized by an intramolecular O-H···N hydrogen bond. Spectroscopic methods like NMR provide insights into its solution-phase behavior. A thorough understanding of the structural and conformational properties of this compound is fundamental for comprehending its pharmacological activity and for the rational design of new therapeutic agents.
References
- 1. acs.org [acs.org]
- 2. Pseudoephedrine [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Conformational behavior of norephedrine, ephedrine, and pseudoephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
(-)-Pseudoephedrine as a precursor in illicit synthesis
This document provides a technical overview of (-)-pseudoephedrine's role as a chemical precursor in the illicit synthesis of methamphetamine. It is intended for an audience of researchers, scientists, and drug development professionals. In line with safety and legal standards, this paper does not provide detailed experimental protocols for illicit synthesis. Instead, it focuses on the chemical basis for its use, the public health consequences, regulatory responses, and technological solutions developed to deter its diversion.
Chemical Basis for Use as a Precursor
This compound is a sympathomimetic drug widely used as a nasal decongestant in over-the-counter cold and allergy medications.[1][2][3][4] Its molecular structure is very similar to that of methamphetamine, a potent and highly addictive central nervous system stimulant.[5][6] The two molecules differ by only a single hydroxyl (-OH) group on the β-carbon of the phenethylamine (B48288) backbone.
The illicit conversion of pseudoephedrine to methamphetamine involves the chemical reduction of this hydroxyl group.[5] This structural proximity makes pseudoephedrine an efficient starting material for clandestine synthesis, as the required chemical transformation is relatively simple.[5]
Figure 1. Chemical relationship between pseudoephedrine and methamphetamine.
Several methods have been employed in clandestine laboratories to achieve this reduction. The most common include the Birch reduction (also known as the "Nazi method"), which uses anhydrous ammonia (B1221849) and a reactive metal like lithium or sodium, and the "Red Phosphorus" method, which utilizes hydriodic acid and red phosphorus.[5][7] A variation known as the "one-pot" or "shake and bake" method, which is a modified Birch reduction, has become prevalent due to its simplicity and use of smaller quantities of precursors.[5][8]
Public Health and Safety Consequences
The diversion of pseudoephedrine for illicit use has significant public health and safety ramifications. Methamphetamine is a powerful, highly addictive stimulant with severe physiological and psychological effects.[1][9] Its abuse is linked to numerous adverse health outcomes and significant societal costs.
Furthermore, clandestine methamphetamine labs pose extreme dangers to the public and first responders. The chemicals used are often volatile, flammable, and toxic, and the makeshift equipment can lead to fires, explosions, and hazardous chemical releases.[9] These labs generate significant toxic waste, leading to environmental contamination.[8] Data from the Hazardous Substances Emergency Events Surveillance (HSEES) system indicates that a significant number of incidents at clandestine labs result in injuries and require public evacuations.[9]
Regulatory Controls: The Combat Methamphetamine Epidemic Act
To address the diversion of over-the-counter pseudoephedrine products, the U.S. Congress passed the Combat Methamphetamine Epidemic Act of 2005 (CMEA).[1][10] Signed into law on March 9, 2006, the CMEA implemented stringent nationwide controls on the sale of products containing pseudoephedrine, ephedrine, and phenylpropanolamine.[10][11] The Drug Enforcement Administration (DEA) is responsible for the enforcement of the Act.[1]
The goal of the CMEA was to curtail the production of methamphetamine while maintaining legitimate consumer access to these medications for therapeutic purposes.[2] The core provisions of the act established a new category of "scheduled listed chemical products" and are summarized below.
| Provision | Requirement |
| Placement | Products must be sold from behind the counter or in locked cabinets, restricting direct public access.[1][10][11] |
| Sales Limits | A single individual is limited to purchasing 3.6 grams of pseudoephedrine base per day and 9 grams per 30-day period.[2][10][11] |
| Identification | Purchasers must present a valid, government-issued photo ID for every transaction.[1][10] |
| Logbook | Retailers must maintain a written or electronic logbook of all sales, recording the customer's name, address, signature, and the date and time of the sale.[10][12] These records must be kept for at least two years.[1][10] |
| Packaging | Non-liquid forms of the product must be sold in unit-dose blister packs.[10] |
| Seller Certification | Retailers must self-certify with the DEA that they have trained their personnel and will comply with all legal requirements of the CMEA.[4][12] |
Following the implementation of the CMEA, an immediate decrease in clandestine laboratory seizures was observed between 2005 and 2007.[5] However, large-scale producers adapted by employing "smurfing," a practice where a network of individuals makes multiple small purchases to circumvent the legal limits.[5][13]
Technological Deterrents: Abuse-Deterrent Formulations
In response to the continued diversion of pseudoephedrine, pharmaceutical companies have developed abuse-deterrent formulations (ADFs).[6][14] The objective of ADFs is to create physical or chemical barriers that impede the extraction of the active pharmaceutical ingredient (API), making its conversion to methamphetamine more difficult, less rewarding, or impossible for clandestine chemists.[5][14]
These technologies are designed to prevent manipulation without altering the drug's therapeutic efficacy and bioavailability for legitimate users.[5] Common ADF strategies include:
-
Physical and Chemical Barriers: Incorporating polymers or gelling agents that, when manipulation is attempted (e.g., by crushing or dissolving in solvents), form a viscous gel.[5][14] This sequesters the API, making it difficult to extract and purify.
-
Prodrugs: Modifying the pseudoephedrine molecule into a prodrug that is inactive until it is metabolized in the gastrointestinal tract.[14][15] This approach would render non-oral methods of administration ineffective and complicate chemical conversion.
Figure 2. Conceptual workflow of standard vs. abuse-deterrent formulations.
Products like Nexafed® and Zephrex-D® employ such technologies.[5][16] Studies designed to mimic clandestine lab processes have evaluated their effectiveness compared to standard pseudoephedrine products.
| Formulation | Technology Type | PSE Extraction / Conversion to Methamphetamine |
| Sudafed® / Sunmark® | Standard (Non-tamper-resistant) | Serves as a baseline for high-yield extraction and conversion.[5][16] |
| Nexafed® | Impede™ Technology (Polymer matrix) | Significantly limits the extraction and conversion of pseudoephedrine compared to standard formulations.[5] Studies show an average conversion of 46.4% in a 90-minute one-pot reaction.[16] |
| Zephrex-D® | Tarex® Technology (Gelling components) | Resistant to solubilizing and forms a coarse material upon crushing, intended to impede extraction.[16] Studies show an average conversion of 43.3% in a 90-minute one-pot reaction.[16] |
While these technologies present significant hurdles, some research indicates that determined chemists can still achieve substantial yields of methamphetamine, albeit with more effort.[16] One study found that by extending the reaction time to 150 minutes, the conversion rates for tamper-resistant and standard formulations became more comparable, with Nexafed converting at 54.1%-66.4% and Sunmark at 58.6%-71.8%.[16]
Conclusion
The use of this compound as a precursor for illicit methamphetamine synthesis represents a complex challenge at the intersection of chemistry, public health, and regulation. Its chemical structure makes it an ideal starting material for clandestine production, which carries severe public health and safety risks. Legislative actions like the CMEA have been pivotal in controlling access to pseudoephedrine, though criminal elements have adapted to these restrictions. Concurrently, the development of abuse-deterrent formulations by the pharmaceutical industry provides a technological barrier to diversion. A comprehensive approach involving continued regulatory vigilance, law enforcement, and scientific innovation is essential to mitigate the impact of pseudoephedrine diversion.
References
- 1. Legal Requirements for the Sale and Purchase of Drug Products Containing Pseudoephedrine, Ephedrine, and Phenylpropanolamine | FDA [fda.gov]
- 2. Combat Methamphetamine Epidemic Act (March 2017) | FDA [fda.gov]
- 3. improbable.com [improbable.com]
- 4. cdc.gov [cdc.gov]
- 5. The advent of a new pseudoephedrine product to combat methamphetamine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and evaluation of pseudoephedrine hydrochloride abuse-deterrent formulations using thermal modified rice starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production - Methamphetamine Drug Threat Assessment [justice.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Hazards of Illicit Methamphetamine Production and Efforts at Reduction: Data from the Hazardous Substances Emergency Events Surveillance System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combat Methamphetamine Epidemic Act of 2005 - Wikipedia [en.wikipedia.org]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. pharmacy.ca.gov [pharmacy.ca.gov]
- 13. Controlling Precursor Chemicals | The White House [obamawhitehouse.archives.gov]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. WO2013036567A2 - Methods, compositions, and compounds for the reduction of illegal methamphetamine production - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
The Enduring Legacy of (-)-Pseudoephedrine: A Journey Through Traditional Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pseudoephedrine, a prominent diastereomer of ephedrine (B3423809), has a rich and extensive history rooted in traditional medicine, particularly within the annals of Traditional Chinese Medicine (TCM). Long before its isolation and synthesis in the 19th and 20th centuries, the therapeutic effects of this sympathomimetic amine were harnessed through the use of the plant genus Ephedra. This technical guide delves into the historical use of this compound in its natural form within traditional medicinal practices, providing quantitative data, detailed experimental protocols for both traditional preparation and modern analysis, and visualizations of its mechanism of action and quality control workflows.
Historical Context in Traditional Chinese Medicine
The primary source of naturally occurring this compound in traditional medicine is the plant Ephedra sinica, known in TCM as Ma Huang (麻黄).[1][2] Its use dates back thousands of years, with mentions in foundational texts of Chinese medicine such as the Shen Nong Ben Cao Jing (The Divine Farmer's Materia Medica Classic), written around 100 AD.[2]
In the framework of TCM, Ma Huang is categorized as a warm, acrid herb that releases the exterior.[3] Its primary functions are to induce sweating, calm wheezing and asthma, and promote urination.[4] Traditionally, it has been prescribed for conditions analogous to the common cold, influenza, bronchitis, and asthma, particularly those characterized by chills, fever, lack of sweat, and labored breathing.[2][4]
Quantitative Data: Alkaloid Content in Ephedra Species
The therapeutic effects of Ma Huang are attributed to its active alkaloid constituents, principally ephedrine and pseudoephedrine. The concentrations of these alkaloids can vary significantly depending on the species of Ephedra, geographical origin, and harvesting conditions.[5] Below is a summary of quantitative data from various studies on the alkaloid content in different Ephedra species.
| Ephedra Species | (-)-Ephedrine Content (mg/g dry weight) | This compound Content (mg/g dry weight) | Total Alkaloid Content (% dry weight) | Reference |
| Ephedra sinica | 1.365 ± 0.624 | - | 1.594 ± 0.467% | [6][7] |
| Ephedra equisetina | - | - | 2.708 ± 0.642% | [7] |
| Ephedra intermedia | - | - | 1.210 ± 0.372% | [6] |
| Ephedra distachya subsp. helvetica | - | - | 20.8 (sum of E and PE) | [2] |
| Ephedra monosperma | - | - | 34.7 (sum of E and PE) | [2] |
| Ephedra gerardiana | 10.7 - 16.9 | 0 - 6.0 | 1.67 - 1.88% | [8] |
| Ephedra pachyclada | 13.5 - 30.7 | 6.0 - 18.2 | 1.95 - 4.80% | [8] |
Traditional Dosage: In TCM, the typical daily dosage of dried Ma Huang ranges from 2 to 10 grams.[9] For instance, the classic formula Ma Huang Tang uses 9 grams of Ma Huang in its decoction.[10]
Experimental Protocols
Traditional Preparation: The Decoction of Ma Huang Tang
Ma Huang Tang is a classic TCM formulation for treating wind-cold exterior excess patterns. The traditional preparation method is a decoction, a water-based extract.
Ingredients:
-
Ma Huang (Ephedra sinica): 9g
-
Gui Zhi (Cinnamomi Ramulus): 6g
-
Xing Ren (Armeniacae Semen Amarum): 6g
-
Zhi Gan Cao (Radix Glycyrrhizae Preparatae): 3g
Protocol:
-
Initial Decoction of Ma Huang: Add the 9g of Ma Huang to approximately 90 ml of water in a ceramic or glass pot.[11]
-
Bring the mixture to a boil and then simmer. A crucial step in the traditional preparation is to remove the foam that forms on the surface.[12] This is believed to reduce some of the harsh properties of the herb.
-
Continue to simmer for about 30 minutes.[11]
-
Addition of Other Herbs: Add Gui Zhi, Xing Ren, and Zhi Gan Cao to the pot containing the Ma Huang decoction.
-
Add an additional 150 ml of water.[11]
-
Bring the mixture back to a boil and then simmer for another 30 minutes.[11]
-
Straining: Strain the decoction to separate the liquid extract from the solid herbal residue.
-
Final Volume Adjustment: The final volume of the decoction is traditionally adjusted to a specific amount to be taken in divided doses throughout the day.[13]
Modern Analytical Protocol: Quantification of Pseudoephedrine by HPLC
Modern analytical techniques are employed for the quality control and standardization of herbal medicines containing Ephedra. High-Performance Liquid Chromatography (HPLC) is a commonly used method.
Objective: To quantify the this compound content in a sample of Ephedra sinica.
Materials and Equipment:
-
Dried and powdered Ephedra sinica stems
-
Reference standard of this compound
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Phosphoric acid, triethylamine, dibutylamine (B89481)
-
HPLC system with a UV detector
-
Polar-RP column (e.g., Phenomenex)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation (Extraction):
-
Accurately weigh about 1g of the powdered Ephedra sinica sample.
-
Perform a solvent extraction, for example, using methanol or a methanol-water mixture, often with the aid of ultrasonication to enhance extraction efficiency.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: Phenomenex Polar-RP column.[7]
-
Mobile Phase: A solution of phosphoric acid, triethylamine, and dibutylamine in water mixed with methanol.[7] The exact ratio and gradient will depend on the specific column and system.
-
Flow Rate: Typically around 1.0 ml/min.
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the prepared standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound primarily exerts its sympathomimetic effects through a mixed mechanism of action, involving both direct and indirect stimulation of adrenergic receptors.[14]
Caption: Sympathomimetic signaling pathway of this compound.
Experimental Workflow for Quality Control of Ephedra-Containing Herbal Medicine
This workflow outlines the key stages in ensuring the quality and consistency of a traditional herbal medicine containing Ephedra.
Caption: Quality control workflow for Ephedra-containing herbal medicine.
Conclusion
The journey of this compound from a key component of the ancient remedy Ma Huang to a globally recognized pharmaceutical ingredient underscores the profound value of traditional knowledge in modern drug discovery. For researchers and drug development professionals, understanding this history provides a crucial context for the continued exploration of natural products. The methodologies for traditional preparation offer insights into historical pharmaceutical practices, while modern analytical techniques are essential for ensuring the safety, efficacy, and consistency of these ancient remedies in a contemporary healthcare landscape. The enduring use of Ephedra and its active constituents is a testament to the power of ethnopharmacology and the ongoing potential for nature-derived therapeutics.
References
- 1. droracle.ai [droracle.ai]
- 2. Chemical composition of various Ephedra species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ma Huang Tang - TCM Formula Information | Me & Qi [meandqi.com]
- 4. The sympathomimetic actions of l-ephedrine and d-pseudoephedrine: direct receptor activation or norepinephrine release? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. A comparative study of commercial samples of ephedrae herba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of contents of five ephedrine alkaloids in three official origins of Ephedra Herb in China by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Pseudoephedrine? [synapse.patsnap.com]
- 10. Ma Huang Tang | Asante Academy | Chinese Herbal Medicine [asante-academy.com]
- 11. Simultaneous quantification of nine major active components in traditional Chinese prescription Mahuang decoction and the influence of herbal compatibility on their contents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hjmedicalgroup.com [hjmedicalgroup.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
The Sympathomimetic Profile of (-)-Pseudoephedrine: An In-Depth Technical Guide to its Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pseudoephedrine, a commonly used nasal decongestant, exerts its pharmacological effects through interaction with the adrenergic system. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, focusing on its interactions with α- and β-adrenergic receptors. This document summarizes key quantitative binding data, details representative experimental protocols for assessing receptor affinity, and illustrates the associated signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecular mechanisms underpinning the therapeutic actions and potential off-target effects of this compound.
Introduction
This compound is a sympathomimetic amine that functions as both a direct and indirect agonist of adrenergic receptors.[1][2][3] Its primary therapeutic application as a nasal decongestant stems from its ability to induce vasoconstriction in the nasal mucosa, an effect mediated by the activation of α-adrenergic receptors.[4][5] Additionally, its interaction with β-adrenergic receptors contributes to bronchodilation.[1] While it is established that a significant component of pseudoephedrine's action is indirect, through the release of endogenous norepinephrine, direct binding to adrenergic receptors also plays a role in its pharmacological profile.[6] Understanding the specific binding affinities of this compound for various adrenergic receptor subtypes is crucial for elucidating its mechanism of action, predicting potential side effects, and guiding the development of more selective therapeutic agents.
Quantitative Receptor Binding Data
The binding affinity of this compound for α1, α2, and β2 adrenergic receptors has been quantified in competitive binding assays. The data, presented in the tables below, are derived from studies assessing the displacement of specific radioligands from these receptors. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters for quantifying receptor affinity, with lower values indicating a higher binding affinity.
Table 1: Binding Affinity of this compound for α1-Adrenergic Receptors
| Compound | Radioligand | IC50 (μM) | Ki (μM) |
| This compound | [3H]Prazosin | 33 | 21.3 |
Data sourced from a study on the sympathomimetic properties of pseudoephedrine isomers.
Table 2: Binding Affinity of this compound for α2-Adrenergic Receptors
| Compound | Radioligand | IC50 (μM) | Ki (μM) |
| This compound | [3H]Yohimbine | 0.008 | Not Reported |
Data sourced from a study on the sympathomimetic properties of pseudoephedrine isomers.
Table 3: Binding Affinity of this compound for β2-Adrenergic Receptors
| Compound | Radioligand | IC50 (μM) | Ki (μM) |
| This compound | 125I-Iodocyanopindolol | 489 | Not Reported |
Data sourced from a study on the sympathomimetic properties of pseudoephedrine isomers.
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] The following protocols are representative methodologies for assessing the binding of this compound to α- and β-adrenergic receptors.
General Experimental Workflow for Radioligand Binding Assay
The general workflow for a competitive radioligand binding assay involves the preparation of a receptor source, incubation with a radiolabeled ligand and a competing unlabeled ligand, separation of bound and free radioligand, and quantification of radioactivity.
General workflow for a competitive radioligand binding assay.
Protocol for α1-Adrenergic Receptor Binding Assay
-
Membrane Preparation:
-
Homogenize tissues or cells expressing α1-adrenergic receptors (e.g., rat cerebral cortex or HEK293 cells transfected with the α1-receptor gene) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, [3H]prazosin (a selective α1-adrenergic antagonist radioligand) at a concentration near its Kd, and varying concentrations of this compound.
-
For determination of non-specific binding, include wells with the membrane preparation, [3H]prazosin, and a high concentration of an unlabeled α1-antagonist (e.g., phentolamine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol for α2-Adrenergic Receptor Binding Assay
The protocol is similar to the α1-receptor assay, with the following key differences:
-
Radioligand: Use a selective α2-adrenergic antagonist radioligand such as [3H]yohimbine or [3H]clonidine.
-
Non-specific binding: Use a high concentration of an unlabeled α2-antagonist (e.g., yohimbine (B192690) or idazoxan).
Protocol for β2-Adrenergic Receptor Binding Assay
The protocol is similar to the α-receptor assays, with the following key differences:
-
Radioligand: Use a selective β-adrenergic antagonist radioligand such as 125I-iodocyanopindolol (ICYP).[9]
-
Non-specific binding: Use a high concentration of an unlabeled β-antagonist (e.g., propranolol).[9]
-
Quantification: Use a gamma counter for 125I.
Signaling Pathways
The interaction of this compound with adrenergic receptors initiates intracellular signaling cascades that produce its physiological effects.
α1-Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors, which are coupled to Gq proteins, leads to vasoconstriction.[10]
α1-Adrenergic receptor signaling pathway.
α2-Adrenergic Receptor Signaling Pathway
α2-adrenergic receptors are coupled to Gi proteins and their activation typically leads to the inhibition of adenylyl cyclase, which can modulate neurotransmitter release.[11]
α2-Adrenergic receptor signaling pathway.
β2-Adrenergic Receptor Signaling Pathway
Activation of β2-adrenergic receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase and leads to smooth muscle relaxation, such as bronchodilation.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. droracle.ai [droracle.ai]
- 5. The pharmacology of alpha-adrenergic decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reinforcing effect of pseudoephedrine isomers and the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. Beta2 adrenergic receptor-Gs protein complex - Proteopedia, life in 3D [proteopedia.org]
- 13. Beta2 adrenergic receptor-Gs protein complex updated - Proteopedia, life in 3D [proteopedia.org]
Toxicological Profile of (-)-Pseudoephedrine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of (-)-pseudoephedrine in various animal models. The information is compiled from a review of publicly available literature and regulatory documents. While extensive data exists for the acute toxicity of pseudoephedrine, detailed subchronic, chronic, reproductive, developmental, and carcinogenicity studies are less readily available in the public domain. This guide summarizes the existing quantitative data, outlines standard experimental protocols for key toxicological endpoints, and visualizes relevant biological pathways and experimental workflows.
Acute Toxicity
This compound exhibits a low order of acute toxicity in animal models. The primary effects observed are consistent with its sympathomimetic properties, including central nervous system stimulation and cardiovascular effects.
Table 1: Acute Toxicity of this compound in Animal Models
| Species | Route of Administration | Parameter | Value (mg/kg) | Observed Effects |
| Rat | Oral | LD50 | 2,206 | CNS stimulation, convulsions, respiratory distress |
| Mouse | Oral | LD50 | 726 | Hyperactivity, tremors, convulsions |
| Dog | Intravenous | LDlo | 130 | Cardiovascular effects |
| Rabbit | Intravenous | LDlo | 100-130 | Cardiovascular effects |
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
A common method for assessing acute oral toxicity is the Fixed Dose Procedure.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle (e.g., water or 0.5% methylcellulose), is administered by oral gavage. A sighting study is first conducted with a single animal at a starting dose (e.g., 300 mg/kg). Based on the outcome, the main study is performed using a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for up to 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Workflow for Acute Oral Toxicity Study
Caption: Workflow for a typical acute oral toxicity study.
Subchronic and Chronic Toxicity
Publicly available data on the subchronic and chronic toxicity of this compound is limited. However, studies on the related compound, ephedrine (B3423809) sulfate (B86663), provide some insight. In 2-year studies, ephedrine sulfate administered in the feed to rats and mice resulted in decreased body weight and food consumption, but no other treatment-related adverse findings were reported.[1]
Table 2: Subchronic and Chronic Toxicity of Ephedrine Sulfate (as a surrogate)
| Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs |
| Rat | 2 years | Oral (feed) | 11 | None identified |
| Mouse | 2 years | Oral (feed) | 29 | None identified |
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)
This study provides information on the potential health hazards arising from repeated oral exposure for a period of 90 days.
-
Test Animals: Young, healthy rats (e.g., Wistar), typically 10 males and 10 females per group.
-
Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not mortality.
-
Administration: The test substance is administered daily by oral gavage or in the diet or drinking water.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and ophthalmoscopic examinations are performed.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.
-
Pathology: All animals undergo a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination of organs and tissues is performed.
Genotoxicity
Table 3: Genotoxicity of Ephedrine (as a surrogate)
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium | With and without | Negative |
| In vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Negative |
| In vitro Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and without | Negative |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)
This assay is used to detect point mutations induced by the test substance.
-
Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S-9 mix from induced rat liver).
-
Procedure: The bacterial tester strains are exposed to the test substance at various concentrations in the presence and absence of S-9 mix. The mixture is plated on minimal agar (B569324) plates.
-
Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Workflow for a Bacterial Reverse Mutation (Ames) Test
Caption: General workflow for an Ames test.
Carcinogenicity
A 2-year carcinogenicity study of ephedrine sulfate in rats and mice showed no evidence of carcinogenic activity.[1] Specific carcinogenicity data for this compound is not available in the reviewed literature.
Table 4: Carcinogenicity of Ephedrine Sulfate (as a surrogate)
| Species | Route | Doses (ppm in feed) | Duration | Result |
| Rat (F344/N) | Oral | 125, 250 | 2 years | No evidence of carcinogenicity |
| Mouse (B6C3F1) | Oral | 125, 250 | 2 years | No evidence of carcinogenicity |
Experimental Protocol: Carcinogenicity Study in Rodents (Based on OECD Guideline 451)
This study is designed to observe test animals for a major portion of their lifespan for the development of neoplastic lesions.
-
Test Animals: Typically, 50 male and 50 female rats and mice per dose group.
-
Dose Levels: At least three dose levels plus a concurrent control group. The highest dose should be a maximum tolerated dose (MTD) determined from shorter-term studies.
-
Administration: The test substance is usually administered in the diet for 24 months for rats and 18-24 months for mice.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: A complete gross necropsy is performed on all animals. All organs and tissues are examined microscopically for evidence of neoplasia.
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies for this compound are not well-documented in publicly available resources. For the related compound, ephedrine, standard reproductive and developmental toxicology studies were noted as not being identified in the published literature in an FDA review.[1]
Experimental Protocol: Two-Generation Reproduction Toxicity Study (Based on OECD Guideline 416)
This study is designed to provide information on the effects of a test substance on male and female reproductive performance.
-
Test Animals: Young adult male and female rats (P generation).
-
Dosing: The test substance is administered to the P generation for a pre-mating period, during mating, gestation, and lactation. Dosing is continued in the F1 generation through their maturation, mating, and production of the F2 generation.
-
Endpoints: Reproductive performance of the P and F1 generations (e.g., fertility, gestation length, litter size) and the viability, growth, and development of the F1 and F2 offspring are evaluated.
-
Pathology: Gross and histopathological examination of the reproductive organs of the P and F1 adults is performed.
Experimental Protocol: Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)
This study is designed to assess the potential adverse effects on the pregnant female and the developing embryo and fetus.
-
Test Animals: Pregnant female rats or rabbits.
-
Dosing: The test substance is administered daily from implantation to the day before cesarean section.
-
Endpoints: Maternal toxicity (e.g., clinical signs, body weight, food consumption), and developmental toxicity (e.g., pre- and post-implantation loss, fetal weight, and external, visceral, and skeletal fetal abnormalities) are evaluated.
Signaling Pathways in Toxicity
The primary mechanism of action of this compound is its sympathomimetic effect, which involves the stimulation of adrenergic receptors. This occurs both directly and indirectly through the release of norepinephrine (B1679862) from presynaptic nerve terminals. The toxic effects of pseudoephedrine are an extension of its pharmacological actions, leading to excessive stimulation of the cardiovascular and central nervous systems.
Adrenergic Receptor Signaling Pathway
Caption: Simplified adrenergic signaling pathway activated by this compound.
Conclusion
This compound demonstrates a low level of acute toxicity in animal models, with its toxic effects being extensions of its sympathomimetic pharmacology. While specific data on subchronic, chronic, reproductive, developmental, genotoxic, and carcinogenic potential of this compound are not extensively available in the public domain, studies on the closely related compound, ephedrine, suggest a low potential for long-term toxicity and genotoxicity. Further studies following established regulatory guidelines would be necessary to fully characterize the complete toxicological profile of this compound. This guide provides a framework for understanding the known toxicological properties and the methodologies for further investigation.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (-)-Pseudoephedrine from Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pseudoephedrine, a widely used nasal decongestant and a precursor for the synthesis of other pharmaceuticals, is a diastereomer of (-)-ephedrine. Its stereospecific synthesis is of significant interest to ensure pharmacological efficacy and safety. This document outlines a detailed protocol for the enantioselective synthesis of this compound starting from the achiral precursor, benzaldehyde (B42025). The synthetic strategy hinges on a biocatalytic key step to introduce chirality, followed by chemical transformations to achieve the desired stereochemistry. This multi-step approach involves the yeast-mediated asymmetric synthesis of (R)-phenylacetylcarbinol (L-PAC), followed by reductive amination and subsequent isomerization to yield the target molecule, this compound ((1R,2R)-2-(methylamino)-1-phenylpropan-1-ol).
Overall Synthetic Pathway
The enantioselective synthesis of this compound from benzaldehyde is a multi-step process that can be broadly divided into three key stages:
-
Biocatalytic Acyloin Condensation: Benzaldehyde is converted to the chiral intermediate (R)-phenylacetylcarbinol (L-PAC) using a whole-cell biocatalyst, typically Saccharomyces cerevisiae (baker's yeast). This enzymatic step establishes the first stereocenter with high enantioselectivity.
-
Reductive Amination: The keto group of L-PAC is converted to an amine via a reductive amination reaction with methylamine (B109427). This step creates the second stereocenter, typically resulting in a mixture of diastereomers: (-)-ephedrine and this compound.
-
Isomerization and Purification: The undesired (-)-ephedrine diastereomer is converted to the desired this compound via an isomerization reaction, often referred to as the Welsh rearrangement. Final purification yields the enantiomerically pure target compound.
Data Presentation
Table 1: Quantitative Data for the Biocatalytic Synthesis of (R)-Phenylacetylcarbinol (L-PAC) from Benzaldehyde
| Parameter | Value | Reference |
| Biocatalyst | Saccharomyces cerevisiae | [1] |
| Substrate | Benzaldehyde | [1] |
| Co-substrate | Glucose, Acetaldehyde (B116499) | [1] |
| Yield of L-PAC | 30-75% | [1] |
| Enantiomeric Excess (e.e.) of L-PAC | >95% | Not explicitly stated, but implied by industrial use for optically pure products. |
| Key By-products | Benzyl alcohol, 1-phenyl-1,2-propanediol | [2] |
Table 2: Quantitative Data for the Chemical Conversion of L-PAC to this compound
| Step | Reagents | Diastereomeric Ratio (Pseudoephedrine:Ephedrine) | Yield | Reference |
| Reductive Amination | L-PAC, Methylamine, Sodium Borohydride (B1222165) | Mixture, ratio not specified | Not specified | [2] |
| Isomerization (Welsh Rearrangement) | (-)-Ephedrine, Acetic Anhydride, HCl | N/A | High Yield | [3] |
| Final Purification | Crystallization/Chromatography | >99% diastereomeric purity | Not specified | [4][5] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (R)-Phenylacetylcarbinol (L-PAC)
This protocol is adapted from established procedures for the yeast-mediated biotransformation of benzaldehyde.[1][2]
Materials:
-
Saccharomyces cerevisiae (Baker's yeast)
-
Glucose (Dextrose)
-
Peptone
-
Benzaldehyde
-
Acetaldehyde
-
Citrate (B86180) buffer (pH 4.5-6.0)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
-
Fermentation vessel
-
Shaker incubator
Procedure:
-
Prepare the Fermentation Medium: Prepare a sterile medium containing 5% glucose and 0.6% peptone in a suitable volume of citrate buffer (pH 4.5).
-
Inoculation and Adaptation: Inoculate the medium with a culture of Saccharomyces cerevisiae. Incubate the culture on a shaker at 30°C and 240 rpm for a period to allow the cells to adapt to the medium.
-
Substrate Addition: After the adaptation phase, add a solution of benzaldehyde and acetaldehyde to the fermentation broth. The substrates can be added in portions over time to minimize toxicity to the yeast cells.
-
Biotransformation: Continue the incubation on a shaker at 30°C and 240 rpm for the desired reaction time (typically several hours). Monitor the progress of the reaction by techniques such as GC or TLC.
-
Product Extraction: After the reaction is complete, harvest the cells by centrifugation. Extract the supernatant with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude L-PAC.
-
Purification (Optional): The crude L-PAC can be purified further by column chromatography if necessary.
Protocol 2: Reductive Amination of L-PAC to a Mixture of (-)-Ephedrine and this compound
This protocol describes a general method for the reductive amination of L-PAC.[2]
Materials:
-
(R)-Phenylacetylcarbinol (L-PAC)
-
Methylamine (40% in water)
-
Ethanol
-
Sodium borohydride
-
Dichloromethane (for extraction)
-
10% Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: Dissolve the crude L-PAC in ethanol. Add methylamine solution and stir at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions to the cooled solution. Continue stirring in the ice bath for 90 minutes.
-
Work-up: Quench the reaction by the slow addition of water. Basify the solution with 10% sodium hydroxide.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a mixture of (-)-ephedrine and this compound.
Protocol 3: Isomerization of (-)-Ephedrine to this compound (Welsh Rearrangement)
This protocol is based on the principle of the Welsh rearrangement, which allows for the conversion of ephedrine (B3423809) to the more thermodynamically stable pseudoephedrine.[3]
Materials:
-
Mixture of (-)-ephedrine and this compound
-
Acetic anhydride
-
Concentrated Hydrochloric Acid
-
Dilute Hydrochloric Acid or distilled water
Procedure:
-
Acylation: Reflux the mixture of diastereomers with acetic anhydride. This step forms the N-acetyl derivatives.
-
Acid-catalyzed Isomerization: After cooling, add concentrated hydrochloric acid and reflux the mixture. This promotes the isomerization of the N-acetyl-ephedrine to N-acetyl-pseudoephedrine.
-
Hydrolysis: Add dilute hydrochloric acid or water and continue to reflux to hydrolyze the N-acetyl group, yielding the free amines.
-
Purification: After cooling, the this compound can be isolated and purified by fractional crystallization or chromatography.
Protocol 4: Purification of this compound
The final product can be purified to obtain diastereomerically and enantiomerically pure this compound using one of the following methods.
-
Fractional Crystallization: The hydrochloride salts of ephedrine and pseudoephedrine have different solubilities, which can be exploited for their separation by fractional crystallization from a suitable solvent system.[4]
-
Preparative Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase can be used to separate the diastereomers and enantiomers, providing highly pure this compound.[5]
Mandatory Visualizations
Caption: Overall workflow for the enantioselective synthesis of this compound.
Caption: Key transformations in the synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. EP0445129A1 - Process for making phenyl acetyl carbinol (pac), microorganisms for use in the process, and a method for preparing the microorganisms - Google Patents [patents.google.com]
- 4. Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]
Application Notes and Protocols: (-)-Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pseudoephedrine, an inexpensive and readily available chiral amino alcohol, has established itself as a powerful and practical chiral auxiliary in asymmetric synthesis.[1][2] Its application allows for the highly diastereoselective formation of new stereocenters, which, after removal of the auxiliary, yield highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][2] Both enantiomers of pseudoephedrine are commercially available, providing access to either enantiomer of the desired product.[2][3] This versatility has made it a valuable tool in academic research and for the synthesis of complex pharmaceutical targets.
The auxiliary is typically coupled with a carboxylic acid to form a stable tertiary amide. Deprotonation of the α-carbon to the carbonyl group generates a chiral enolate, which then reacts with various electrophiles.[3] The stereochemical outcome of the reaction is effectively controlled by the chiral scaffold of the pseudoephedrine, particularly the steric hindrance provided by the methyl group and the coordination of the lithium cation by the hydroxyl group and the solvent.[3]
This document provides detailed application notes and protocols for the use of this compound in key asymmetric transformations, including alkylations, aldol (B89426) reactions, and Michael additions.
General Workflow
The use of this compound as a chiral auxiliary follows a general three-step sequence: attachment of the auxiliary, diastereoselective functionalization of the α-carbon, and cleavage of the auxiliary to release the chiral product. This workflow ensures high enantiomeric purity of the final product and allows for the recovery and reuse of the pseudoephedrine auxiliary.[3]
Caption: General workflow for asymmetric synthesis using this compound.
Key Applications and Protocols
Asymmetric Alkylation
Asymmetric alkylation of pseudoephedrine amides is a robust method for the synthesis of α-substituted carboxylic acids. The reaction proceeds with high diastereoselectivity for a wide range of primary and even some secondary alkyl halides.[1][3] A critical factor for the success of this reaction is the addition of lithium chloride (LiCl), which accelerates the rate of alkylation and suppresses O-alkylation.[1]
Reaction Mechanism and Stereocontrol
The high diastereoselectivity is attributed to the formation of a rigid lithium chelate. The (Z)-enolate is formed, and one face is effectively blocked by the phenyl group and the lithium-coordinated hydroxyl group, directing the incoming electrophile to the opposite face.
Caption: Stereochemical model for the alkylation of a pseudoephedrine amide enolate.
Quantitative Data for Asymmetric Alkylation
| Entry | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Ratio (crude) |
| 1 | n-BuI | n-Butyl | 80 | 97:3 |
| 2 | BnBr | Benzyl (B1604629) | 90 | >99:1 |
| 3 | Allyl-I | Allyl | 89 | 98:2 |
| 4 | i-PrI | Isopropyl | 75 | 95:5 |
| 5 | MeI | Methyl | 85 | 96:4 |
Data compiled from representative literature.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Propionamide (B166681)
-
To a solution of this compound (1.0 eq) in CH₂Cl₂ (0.5 M) at 0 °C, add triethylamine (B128534) (1.5 eq).
-
Slowly add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield the desired amide as a white crystalline solid.
Protocol 2: Asymmetric Alkylation with Benzyl Bromide
-
To a suspension of anhydrous LiCl (6.0 eq) in THF (0.2 M) at -78 °C, add a solution of pseudoephedrine propionamide (1.0 eq) in THF.
-
Add lithium diisopropylamide (LDA) (1.05 eq, freshly prepared) dropwise, and stir the resulting solution at -78 °C for 30 minutes, then at 0 °C for 15 minutes, and finally at room temperature for 15 minutes.
-
Cool the enolate solution to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purification by chromatography or recrystallization affords the pure α-benzylated amide.
Protocol 3: Cleavage to the Carboxylic Acid
-
Dissolve the α-substituted pseudoephedrine amide (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).
-
Add sulfuric acid (4.0 eq) and heat the mixture at reflux for 12-24 hours.
-
Cool the reaction to room temperature and basify with aqueous NaOH to pH > 11 to allow for recovery of the pseudoephedrine auxiliary by extraction with CH₂Cl₂.
-
Acidify the aqueous layer with concentrated HCl to pH < 2 and extract the carboxylic acid product with ethyl acetate.
-
Dry the organic extracts over Na₂SO₄ and concentrate to yield the enantiomerically enriched carboxylic acid.
Asymmetric Aldol Reactions
Pseudoephedrine amides also serve as effective chiral auxiliaries in acetate-type aldol reactions.[4] The reaction of the lithium enolate of pseudoephedrine acetamide (B32628) with aldehydes proceeds with high diastereoselectivity, particularly with α-heterosubstituted aldehydes.[4] The stereochemical outcome is dependent on the combination of reagents and the nature of the aldehyde.[4]
Quantitative Data for Asymmetric Aldol Reactions
| Entry | Aldehyde | Product Configuration | Yield (%) | Diastereomeric Ratio |
| 1 | Isobutyraldehyde (B47883) | (3S) | 85 | 95:5 |
| 2 | Benzaldehyde | (3S) | 90 | 97:3 |
| 3 | (R)-2,3-O-isopropylideneglyceraldehyde | (3S, 2'R) | 78 | >98:2 |
Data are representative examples from the literature.[4]
Experimental Protocol: Aldol Reaction with Isobutyraldehyde
-
Prepare the lithium enolate of pseudoephedrine acetamide as described in the alkylation protocol (Protocol 2, steps 1-2).
-
Cool the enolate solution to -78 °C.
-
Add a solution of isobutyraldehyde (1.2 eq) in THF dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench with saturated aqueous NH₄Cl and allow to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography to yield the aldol adduct. The cleavage to the corresponding β-hydroxy acid or alcohol can be achieved using methods similar to those for alkylation products.
Asymmetric Michael and Aza-Michael Additions
The chiral enolates derived from pseudoephedrine amides can also participate in conjugate addition reactions. Asymmetric Michael additions to α,β-unsaturated esters and ketones have been reported.[5] Furthermore, aza-Michael reactions using metalated benzylamides with α,β-unsaturated pseudoephedrine amides have been studied in detail, providing access to enantioenriched β-amino acid derivatives.[6][7]
Quantitative Data for Asymmetric Aza-Michael Reactions
| Entry | α,β-Unsaturated Amide | Nucleophile | Yield (%) | Diastereomeric Ratio |
| 1 | Cinnamamide derivative | Li-benzylamide | 85 | 90:10 |
| 2 | Crotonamide derivative | Li-benzylamide | 78 | 88:12 |
Data are representative examples from the literature.[6]
Experimental Protocol: Aza-Michael Addition
-
To a solution of benzylamine (B48309) (2.2 eq) in THF (0.3 M) at -78 °C, add n-butyllithium (2.1 eq) dropwise. Stir for 30 minutes.
-
Add a solution of the α,β-unsaturated pseudoephedrine amide (1.0 eq) in THF.
-
Stir at -78 °C for 3-5 hours.
-
Quench with saturated aqueous NH₄Cl and warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Conclusion
This compound is a highly effective and versatile chiral auxiliary for a range of asymmetric transformations. Its low cost, high crystallinity of its derivatives, and the high diastereoselectivities achieved in key bond-forming reactions make it an attractive choice for synthetic chemists in both academic and industrial settings. The straightforward protocols for attachment, diastereoselective reaction, and cleavage provide reliable access to a wide variety of enantiomerically enriched molecules. However, due to its use in the illicit manufacture of methamphetamine, the purchase and use of pseudoephedrine are regulated in many jurisdictions, which may be a consideration for its application.[8] An alternative, pseudoephenamine, has been developed to circumvent these restrictions while offering similar or even superior performance in some cases.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (-)-Pseudoephedrine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of (-)-Pseudoephedrine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is suitable for pharmacokinetic, bioequivalence, and toxicological studies.
Principle
This method utilizes reversed-phase liquid chromatography for the separation of pseudoephedrine from endogenous plasma components, followed by tandem mass spectrometry for detection and quantification. A stable isotope-labeled internal standard or a structural analog is used to ensure accuracy and precision. The quantification is achieved by multiple reaction monitoring (MRM) of the precursor to product ion transitions for both the analyte and the internal standard.
Experimental Workflow
The overall experimental process from sample receipt to final data analysis is outlined in the diagram below.
Caption: Experimental workflow for LC-MS/MS quantification of pseudoephedrine.
Materials and Reagents
-
Standards: this compound hydrochloride (USP or equivalent), Pseudoephedrine-d3 (B13409471) hydrochloride (Internal Standard, IS)
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm)
-
Plasma: Drug-free human plasma (K2-EDTA as anticoagulant)
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) or equivalent
-
Other: Ammonium acetate (B1210297), Ammonia (B1221849) solution
Instrumentation and Conditions
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Shimadzu Nexera, Waters ACQUITY UPLC, or equivalent |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 1.5 min, hold for 0.5 min, return to 5% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
| Run Time | ~3 minutes |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pseudoephedrine | 166.2 | 148.2 | 25 |
| Pseudoephedrine-d3 (IS) | 169.2 | 151.2 | 25 |
Experimental Protocols
Preparation of Standard and QC Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve pseudoephedrine and pseudoephedrine-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the pseudoephedrine stock solution with 50:50 methanol:water to create working standards for the calibration curve (e.g., 20 to 10,000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the pseudoephedrine-d3 stock solution with 50:50 methanol:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 2-1000 ng/mL) and QC samples (Low, Mid, High).[1]
Sample Preparation (Solid-Phase Extraction)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL) to all samples except the blank.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonia in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The method was validated according to the U.S. FDA and other regulatory guidelines.[2][3] The results are summarized below.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 2-1000 ng/mL.[1] The lower limit of quantification (LLOQ) was established at 2 ng/mL.[1]
Table 2: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 2 - 1000 ng/mL |
| Regression Model | 1/x² weighted linear regression |
| Correlation Coeff. (r²) | > 0.99 |
| LLOQ | 2 ng/mL |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, Low, Mid, High).
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 2 | < 9.0% | 95.0% - 105.0% | < 10.0% | 94.0% - 106.0% |
| Low | 6 | < 6.0% | 97.1% - 106.4% | < 8.8% | 91.6% - 94.1% |
| Mid | 100 | < 5.5% | 98.5% - 103.7% | < 7.5% | 92.0% - 93.0% |
| High | 800 | < 4.0% | 99.0% - 102.0% | < 6.9% | 90.0% - 92.5% |
| Data synthesized from representative values found in literature.[1][3] |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 6 | 71.4% - 76.1% | 100.5% - 105.2% |
| Mid | 100 | 72.5% - 75.5% | 101.0% - 104.0% |
| High | 800 | 73.0% - 75.0% | 100.8% - 103.5% |
| Data synthesized from representative values found in literature.[3] |
Application
This validated method has been successfully applied to pharmacokinetic studies in human volunteers following oral administration of pseudoephedrine-containing formulations.[1][2] The short run time of approximately 2-3 minutes per sample allows for high-throughput analysis, making it suitable for large-scale clinical trials.[1]
Alternative Protocols
While Solid-Phase Extraction is detailed above, other sample preparation techniques have also been successfully employed:
-
Liquid-Liquid Extraction (LLE): Samples can be extracted using an organic solvent like ethyl acetate or a mixture of hexane (B92381) and isoamyl alcohol after basification of the plasma.[4]
-
Protein Precipitation: A simple and fast method involving the addition of a solvent like acetonitrile to precipitate plasma proteins.[5] This method may be more susceptible to matrix effects.
The choice of internal standard can also vary. While a stable isotope-labeled standard is ideal, structural analogs such as mosapride (B1662829) or 2-phenylethylamine have been used effectively.[1][2]
Logical Relationship Diagram
This diagram illustrates the logical dependencies for ensuring a successful bioanalytical method validation.
Caption: Key components of bioanalytical method validation.
References
- 1. Quantification of pseudoephedrine in human plasma by LC-MS/MS using mosapride as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous quantitation of paracetamol, caffeine, pseudoephedrine, chlorpheniramine and cloperastine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Acylation of (-)-Pseudoephedrine for the Synthesis of Tertiary Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-acylation of (-)-pseudoephedrine, a widely used chiral auxiliary in asymmetric synthesis. The resulting tertiary amides are crucial intermediates for the diastereoselective alkylation to produce a variety of enantiomerically enriched compounds such as carboxylic acids, alcohols, aldehydes, and ketones.[1]
Data Presentation: Selective N-Acylation of this compound
The following table summarizes the yields of various tertiary amides obtained from the N-acylation of this compound using different acylation methods. The data is adapted from the work of Myers et al.[1]
| Entry | R Group | Acylation Method (Acylating Agent Type) | Product | Yield (%) |
| 1 | CH₃ | A (Symmetrical Anhydride) | 1 | 95 |
| 2 | CH₃ | D (Methyl Ester) | 1 | 89 |
| 3 | n-Bu | A (Symmetrical Anhydride) | 2 | 97 |
| 4 | n-Bu | B (Acyl Chloride) | 2 | 92 |
| 5 | Ph | A (Symmetrical Anhydride) | 3 | 88 |
| 6 | Ph | B (Acyl Chloride) | 3 | 90 |
| 7 | CH₂Ph | A (Symmetrical Anhydride) | 4 | 88 |
| 8 | CH₂Ph | B (Acyl Chloride) | 4 | 83 |
| 9 | CH(CH₃)₂ | A (Symmetrical Anhydride) | 5 | 80 |
| 10 | CH(CH₃)₂ | B (Acyl Chloride) | 5 | 70 |
| 11 | C(CH₃)₃ | C (Mixed Anhydride) | 6 | 97 |
| 12 | 3-pyridyl | B (Acyl Chloride) | 7 | 88 |
Acylation Method Key:
-
A: Acylation with the symmetrical carboxylic acid anhydride (B1165640).
-
B: Acylation with the carboxylic acid chloride.
-
C: Acylation with the mixed anhydride derived from pivaloyl chloride.
-
D: Acylation with the methyl ester.
Experimental Protocols
The following are detailed methodologies for the key N-acylation reactions.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol is a general procedure for the synthesis of tertiary amides from this compound and an acyl chloride.[1][2]
Materials:
-
This compound
-
Acyl chloride (e.g., propionyl chloride, benzoyl chloride)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet is charged with this compound (1.0 equiv).
-
Anhydrous dichloromethane or THF is added to dissolve the pseudoephedrine.
-
The solution is cooled to 0 °C using an ice bath.
-
Triethylamine (1.2 equiv) is added to the stirred solution.
-
The acyl chloride (1.1 equiv) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C for 1-3 hours, and its progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or flash column chromatography to yield the pure tertiary amide.[1]
Protocol 2: N-Acylation using a Symmetrical Carboxylic Acid Anhydride
This method is suitable for readily available acid anhydrides.[1][3]
Materials:
-
This compound
-
Symmetrical carboxylic acid anhydride (e.g., acetic anhydride, propionic anhydride)
-
Triethylamine (Et₃N) (optional, but recommended for faster reaction)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, this compound (1.0 equiv) is dissolved in anhydrous dichloromethane or THF.
-
The carboxylic acid anhydride (1.1 equiv) is added to the solution.
-
For a more rapid reaction, triethylamine (1.2 equiv) can be added.[1]
-
The mixture is stirred at room temperature until the reaction is complete as indicated by TLC (typically 1-4 hours).
-
The workup procedure is similar to Protocol 1: quench with saturated aqueous NaHCO₃, separate the layers, extract the aqueous phase, wash the combined organic layers with brine, dry, and concentrate.
-
The crude product is purified by recrystallization or flash column chromatography.
Important Note on O- vs. N-Acylation: While pseudoephedrine possesses a secondary hydroxyl group, N-acylation is strongly favored. Any O-acylated intermediate that may form rapidly undergoes an intramolecular O→N acyl transfer under neutral or basic conditions to yield the thermodynamically more stable tertiary amide.[1][4]
Visualizations
References
Application Notes and Protocols for the Development of Immunoassays for (-)-Pseudoephedrine Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pseudoephedrine is a sympathomimetic amine commonly used as a nasal decongestant. Due to its use as a precursor in the illicit synthesis of methamphetamine, sensitive and specific detection methods are crucial for forensic, clinical, and pharmaceutical applications. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, high-throughput, and cost-effective method for the detection of small molecules like this compound.
These application notes provide a comprehensive guide for the development of a competitive immunoassay for the detection of this compound. The protocol outlines the necessary steps from hapten synthesis and immunogen preparation to monoclonal antibody production and the establishment of a competitive ELISA.
Core Principles of this compound Immunoassay Development
The development of an immunoassay for a small molecule like this compound, which is not immunogenic on its own, requires it to be conjugated to a larger carrier protein. This complex, known as an immunogen, can then elicit an immune response to produce antibodies specific to the this compound molecule (the hapten).
A competitive ELISA is the most common format for small molecule detection. In this format, free this compound in a sample competes with a labeled this compound conjugate (e.g., enzyme-labeled) for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
The design of the hapten is a critical step that influences the specificity of the resulting antibodies. A linker arm is typically introduced to the this compound molecule at a position that is distal from its key structural features to ensure that these epitopes are exposed for antibody recognition.
Protocol 1: Synthesis of a this compound Hapten and Conjugation to Carrier Proteins
Objective: To synthesize a this compound derivative (hapten) with a carboxyl group for conjugation to carrier proteins and to prepare the immunogen (for immunization) and coating antigen (for ELISA).
Materials:
-
This compound hydrochloride
-
Succinic anhydride (B1165640)
-
N,N-Dimethylformamide (DMF)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Bovine Serum Albumin (BSA)
-
Ovalbumin (OVA)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Methodology:
-
Synthesis of Carboxy-Hapten:
-
Dissolve this compound hydrochloride in pyridine.
-
Add succinic anhydride in portions while stirring at room temperature.
-
Continue stirring for 24-48 hours.
-
Remove pyridine under reduced pressure.
-
Purify the resulting carboxylated pseudoephedrine derivative using silica (B1680970) gel chromatography.
-
-
Activation of Carboxy-Hapten:
-
Dissolve the carboxylated hapten, NHS, and DCC (or EDCI) in anhydrous DMF.
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate (if using DCC). The resulting solution contains the activated NHS-ester of the hapten.
-
-
Conjugation to Carrier Proteins (BSA and OVA):
-
Dissolve BSA or OVA in PBS (pH 7.4).
-
Slowly add the activated hapten solution in DMF to the protein solution with gentle stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.
-
Dialyze the conjugate extensively against PBS for 2-3 days with multiple buffer changes to remove unconjugated hapten and other small molecules.
-
Determine the conjugation ratio (moles of hapten per mole of protein) using methods such as MALDI-TOF mass spectrometry or by measuring the change in protein absorbance at 280 nm.
-
Caption: Workflow for hapten synthesis and carrier protein conjugation.
Monoclonal Antibody Production
The production of high-affinity and specific monoclonal antibodies is crucial for a sensitive and reliable immunoassay. The hybridoma technology is a well-established method for this purpose.
Protocol 2: Generation of Anti-(-)-Pseudoephedrine Monoclonal Antibodies
Objective: To produce monoclonal antibodies that specifically bind to this compound.
Materials:
-
BALB/c mice
-
This compound-BSA conjugate (immunogen)
-
Freund's complete and incomplete adjuvant
-
SP2/0 or other suitable myeloma cells
-
Polyethylene glycol (PEG)
-
HAT (hypoxanthine-aminopterin-thymidine) medium
-
HT (hypoxanthine-thymidine) medium
-
ELISA plates coated with this compound-OVA
Methodology:
-
Immunization:
-
Emulsify the this compound-BSA immunogen with Freund's complete adjuvant (for the primary immunization) or incomplete adjuvant (for booster immunizations).
-
Immunize BALB/c mice with the emulsion via intraperitoneal injection.
-
Administer booster injections every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum by indirect ELISA using plates coated with this compound-OVA.
-
-
Cell Fusion:
-
Once a high antibody titer is achieved, administer a final booster injection without adjuvant 3-4 days before fusion.
-
Isolate spleen cells from the immunized mouse.
-
Fuse the spleen cells with myeloma cells using PEG.
-
-
Hybridoma Selection and Screening:
-
Select for fused hybridoma cells by culturing in HAT medium. Unfused myeloma cells will not survive, and unfused spleen cells have a limited lifespan.
-
Screen the supernatants from the hybridoma cultures for the presence of specific antibodies using an indirect ELISA with plates coated with this compound-OVA.
-
-
Cloning and Expansion:
-
Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.
-
Expand the positive monoclonal hybridoma cell lines to produce larger quantities of the antibody.
-
Characterize the antibody isotype and affinity.
-
Caption: Workflow for monoclonal antibody production.
Competitive ELISA Development
Protocol 3: Indirect Competitive ELISA for this compound Detection
Objective: To establish a sensitive and specific competitive ELISA for the quantification of this compound.
Materials:
-
96-well ELISA plates
-
This compound-OVA conjugate (coating antigen)
-
Anti-(-)-Pseudoephedrine monoclonal antibody
-
This compound standard solutions
-
Goat anti-mouse IgG-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay buffer (e.g., 1% BSA in PBST)
Methodology:
-
Plate Coating:
-
Dilute the this compound-OVA conjugate in coating buffer to an optimal concentration (e.g., 1-10 µg/mL).
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with washing buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate 3 times with washing buffer.
-
Add 50 µL of this compound standard or sample per well.
-
Add 50 µL of the diluted anti-(-)-Pseudoephedrine monoclonal antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with washing buffer.
-
Add 100 µL of diluted goat anti-mouse IgG-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Signal Development and Measurement:
-
Wash the plate 5 times with washing buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Caption: Workflow for the indirect competitive ELISA.
Data Presentation and Analysis
Assay Performance Characteristics
The performance of the developed immunoassay should be thoroughly validated. Key parameters include the standard curve, sensitivity (IC₅₀), and specificity (cross-reactivity).
Standard Curve: A standard curve is generated by plotting the absorbance at 450 nm against the logarithm of the this compound concentration. A sigmoidal curve is expected, from which the IC₅₀ value can be determined.
Sensitivity (IC₅₀): The IC₅₀ is the concentration of this compound that causes 50% inhibition of the maximum signal. It is a measure of the assay's sensitivity.
Specificity (Cross-Reactivity): The specificity of the antibody is critical. Cross-reactivity with structurally related compounds should be assessed. This is determined by measuring the IC₅₀ value for each potentially cross-reacting compound and calculating the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) x 100
Quantitative Data Summary
The following tables should be used to summarize the quantitative data obtained during the development and validation of the immunoassay.
Table 1: Hapten-Protein Conjugation Ratios
| Conjugate | Carrier Protein | Molar Ratio (Hapten:Protein) |
| This compound-BSA | BSA | e.g., 15:1 |
| This compound-OVA | OVA | e.g., 10:1 |
Table 2: Performance of the Competitive ELISA for this compound
| Parameter | Value |
| Optimal Coating Antigen Conc. | e.g., 2 µg/mL |
| Optimal Antibody Dilution | e.g., 1:10,000 |
| IC₅₀ (Sensitivity) | e.g., 5 ng/mL |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL |
| Linear Working Range | e.g., 1 - 50 ng/mL |
Table 3: Cross-Reactivity of the Anti-(-)-Pseudoephedrine Antibody
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 5 | 100 |
| (+)-Pseudoephedrine | >1000 | <0.5 |
| (-)-Ephedrine | e.g., 50 | e.g., 10 |
| (+)-Ephedrine | >1000 | <0.5 |
| Amphetamine | >1000 | <0.5 |
| Methamphetamine | >1000 | <0.5 |
| Phenylpropanolamine | >1000 | <0.5 |
(Note: The values in the tables are examples and should be replaced with experimental data.)
Conclusion
The development of a specific and sensitive immunoassay for this compound requires a systematic approach, from rational hapten design to thorough validation of the final assay. The protocols and guidelines presented in these application notes provide a framework for researchers to successfully develop a robust immunoassay for the detection of this compound. Careful optimization of each step is essential to achieve the desired assay performance characteristics.
Spectroscopic Fingerprints: Application Notes and Protocols for the Analysis of (-)-Pseudoephedrine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic analysis of (-)-pseudoephedrine and its common derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The included protocols and data tables are intended to serve as a practical guide for the identification, characterization, and quality control of these compounds in a research and development setting.
Introduction
This compound is a sympathomimetic amine commonly used as a nasal decongestant. Its structure contains two chiral centers, leading to four possible stereoisomers. The precise identification and characterization of this compound and its derivatives are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. Furthermore, the analysis of these compounds is of significant interest in forensic chemistry due to their use as precursors in the illicit synthesis of methamphetamine. NMR and IR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure and functional groups present in a sample, making them indispensable tools for the analysis of this compound derivatives.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of this compound derivatives involves several key stages, from sample preparation to data interpretation. A visual representation of this process is provided below.
Caption: Workflow for NMR and IR Spectroscopic Analysis.
Quantitative Spectroscopic Data
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and several of its common derivatives. These derivatives are often synthesized to modify the compound's properties or as intermediates in further chemical transformations. The data presented here is compiled from various scientific sources and serves as a valuable reference for compound identification.[1][2][3]
¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives
| Proton Assignment | This compound[4][5] | N-Acetyl Derivative[6] | N-t-Boc Derivative[7] |
| H-α (CH-OH) | 4.10-4.60 (d) | ~4.7 (d) | ~4.8 (d) |
| H-β (CH-N) | 2.60-2.90 (m) | ~3.2-3.5 (m) | ~3.5-3.8 (m) |
| N-CH₃ | 2.20-2.50 (s) | ~2.7 (s) | ~2.8 (s) |
| C-CH₃ | 0.80-1.10 (d) | ~1.0 (d) | ~1.1 (d) |
| Aromatic-H | 7.20-7.50 (m) | 7.20-7.50 (m) | 7.20-7.50 (m) |
| -C(O)CH₃ | - | ~2.1 (s) | - |
| -C(CH₃)₃ | - | - | ~1.4 (s) |
Note: Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS). The exact chemical shifts and multiplicities may vary depending on the solvent and concentration used.
¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives
| Carbon Assignment | This compound[4][5] | N-Acetyl Derivative[8] | N-t-Boc Derivative |
| C-α (CH-OH) | ~75-77 | ~75 | ~76 |
| C-β (CH-N) | ~62-64 | ~60 | ~61 |
| N-CH₃ | ~32-34 | ~35 | ~36 |
| C-CH₃ | ~14-16 | ~15 | ~15 |
| Aromatic C (Quaternary) | ~140-142 | ~141 | ~141 |
| Aromatic CH | ~126-129 | ~126-129 | ~126-129 |
| C=O (Amide/Carbamate) | - | ~170 | ~156 |
| -C(O)CH₃ | - | ~22 | - |
| -C(CH₃)₃ | - | - | ~80 (quat.), ~28 (methyl) |
Note: Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). The exact chemical shifts may vary depending on the solvent and concentration used.
Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound and its Derivatives
| Functional Group | This compound[3] | N-Acetyl Derivative[6] | N-t-Boc Derivative |
| O-H Stretch | 3200-3500 (broad) | 3200-3500 (broad) | 3200-3500 (broad) |
| N-H Stretch (secondary amine) | ~3317 (sharp) | Absent | Absent |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2950 | 2850-2950 | 2850-2950 |
| C=O Stretch (Amide) | - | 1630-1680 (strong) | - |
| C=O Stretch (Carbamate) | - | - | 1680-1700 (strong) |
| Aromatic C=C Bending | 1450-1600 | 1450-1600 | 1450-1600 |
| C-N Stretch | 1000-1250 | 1000-1250 | 1000-1250 |
| C-O Stretch | 1000-1250 | 1000-1250 | 1000-1250 |
Note: Absorption frequencies are reported in wavenumbers (cm⁻¹). The exact position and intensity of the bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution) and intermolecular interactions.
Experimental Protocols
The following are generalized protocols for the NMR and IR analysis of this compound and its derivatives. These should be adapted as necessary for specific instrumentation and experimental requirements.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Materials:
-
This compound or its derivative (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Deuterium (B1214612) Oxide (D₂O))
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved. Transfer the solution to an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H spectrum.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy Protocol
Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.
Materials:
-
This compound or its derivative (1-2 mg)
-
Potassium bromide (KBr), IR grade (for pellet preparation)
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Place approximately 100 mg of dry KBr in a clean agate mortar.
-
Add 1-2 mg of the sample to the mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Ensure the sample compartment is closed.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Acquire the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Alternative IR Sampling Technique (Attenuated Total Reflectance - ATR): For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This method is often faster and requires minimal sample preparation compared to the KBr pellet method.[3]
Conclusion
NMR and IR spectroscopy are indispensable techniques for the comprehensive analysis of this compound and its derivatives. The data and protocols provided in these application notes offer a foundational resource for researchers in the pharmaceutical and forensic sciences. By employing these methods, scientists can confidently identify compounds, elucidate their structures, and assess their purity, thereby ensuring the quality and integrity of their work.
References
- 1. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA. [phfscience.nz]
- 2. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetyl-(+)-Pseudoephedrine | 84472-25-3 | Benchchem [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor diastereoselectivity in (-)-Pseudoephedrine mediated reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (-)-pseudoephedrine as a chiral auxiliary. The focus is on addressing issues related to poor diastereoselectivity in alkylation reactions of pseudoephedrine amides.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in these reactions?
A1: this compound serves as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. In this context, it is used to direct the diastereoselective alkylation of prochiral enolates derived from carboxylic acids. After the desired stereocenter is set, the auxiliary can be cleaved and recovered.
Q2: Why is my diastereoselectivity (d.r. or d.e.) low?
A2: Low diastereoselectivity in this compound mediated alkylations is most commonly due to an insufficient amount or absence of lithium chloride (LiCl) in the reaction mixture. Other contributing factors can include suboptimal reaction temperature, improper enolate formation, or the use of a particularly challenging electrophile.
Q3: What is the role of lithium chloride (LiCl) and how much should I use?
A3: Lithium chloride is crucial for achieving high diastereoselectivity and reaction rates. It is believed to break up enolate aggregates, leading to a more reactive and stereochemically defined enolate species.[1] For optimal results, a saturating amount of anhydrous LiCl, typically 6-7 equivalents relative to the pseudoephedrine amide, should be used. Using fewer than 4 equivalents can lead to significantly slower reactions and incomplete conversion.[1]
Q4: Can the reaction temperature affect the diastereoselectivity?
A4: Yes, while these reactions are generally highly diastereoselective at 0 °C, conducting them at lower temperatures, such as -78 °C, can lead to slightly enhanced diastereoselectivity.[1] However, for many substrates, the selectivity at 0 °C is more than sufficient.
Q5: I observe a significant amount of O-alkylation of the pseudoephedrine auxiliary. How can I prevent this?
A5: The presence of a sufficient quantity of lithium chloride (6-7 equivalents) is known to suppress the undesired O-alkylation of the secondary hydroxyl group on the pseudoephedrine auxiliary.[1]
Troubleshooting Guide
Issue 1: Low Diastereoselectivity and/or Low Reaction Yield
Question: My alkylation reaction is showing a low diastereomeric ratio and a low yield of the desired product. What are the likely causes and how can I fix this?
Answer:
This is a common issue and can often be resolved by addressing the following points:
-
Lithium Chloride is Key: The most probable cause is the absence or insufficient addition of anhydrous lithium chloride (LiCl). LiCl is essential for accelerating the alkylation and achieving high diastereoselectivity.[1]
-
Solution: Add 6-7 equivalents of anhydrous LiCl to the reaction mixture during the enolate formation step. Ensure the LiCl is thoroughly dried before use.
-
-
Incomplete Enolate Formation: If the enolate is not fully formed, the remaining starting material can interfere with the reaction, leading to lower yields and potentially lower selectivity.
-
Solution: Ensure you are using a sufficient excess of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), typically around 2.1-2.2 equivalents. Allow for adequate time for the enolate to form at the appropriate temperature, as outlined in the protocol.
-
-
Reaction Temperature: While the reaction is robust at 0 °C, for particularly challenging substrates or to maximize selectivity, a lower temperature may be beneficial.
-
Solution: Try running the reaction at -78 °C. While this may slightly increase the reaction time, it can improve the diastereoselectivity.[1]
-
-
Quality of Reagents: The purity and reactivity of your reagents, especially the alkyllithium used to generate LDA and the alkylating agent, are critical.
-
Solution: Titrate your alkyllithium solution to determine its exact concentration. Use freshly distilled or purchased high-purity alkylating agents.
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What could these be and how can I minimize them?
Answer:
Side product formation can arise from several sources:
-
O-Alkylation: As mentioned in the FAQs, alkylation on the hydroxyl group of the pseudoephedrine auxiliary is a possible side reaction.
-
Solution: The addition of 6-7 equivalents of anhydrous LiCl should suppress this side reaction.[1]
-
-
Elimination: With certain alkyl halides, particularly secondary or bulky primary halides, elimination can compete with substitution.
-
Solution: If possible, use a less hindered alkylating agent. Running the reaction at a lower temperature (-78 °C) can also favor substitution over elimination.
-
-
Epimerization: The product itself may be susceptible to epimerization under basic conditions, although pseudoephedrine amides are generally quite stable.
-
Solution: Ensure that the workup is performed promptly and under non-basic conditions if possible. Acidic hydrolysis conditions for cleaving the auxiliary are generally effective.
-
Data Presentation
The following tables summarize the effect of key reaction parameters on the diastereoselectivity of the alkylation of pseudoephedrine amides.
Table 1: Effect of Temperature on Diastereoselectivity
| Entry | Alkyl Halide | Temperature (°C) | Diastereomeric Excess (d.e.) (%) |
| 1 | n-Butyl iodide | 0 | 96 |
| 2 | n-Butyl iodide | -78 | >98 |
| 3 | Benzyl bromide | 0 | 98 |
| 4 | Benzyl bromide | -78 | >99 |
Data adapted from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]
Table 2: Diastereoselectivity with Various Alkyl Halides at 0 °C
| Entry | Alkyl Halide | Diastereomeric Excess (d.e.) (%) |
| 1 | Ethyl iodide | 97 |
| 2 | n-Propyl iodide | 96 |
| 3 | Isobutyl iodide | 98 |
| 4 | Allyl bromide | 98 |
| 5 | (Benzyloxy)methyl bromide | 98 |
Data adapted from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Propionamide (B166681)
This protocol describes the acylation of this compound with propionic anhydride (B1165640).
-
To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add pyridine (B92270) (1.5 eq).
-
Slowly add propionic anhydride (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Diastereoselective Alkylation of this compound Propionamide
This protocol details the alkylation of the pseudoephedrine amide with an alkyl halide.
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add anhydrous LiCl (6.5 eq) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to -78 °C and add diisopropylamine (B44863) (2.2 eq).
-
Slowly add n-butyllithium (2.1 eq) and stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound propionamide (1.0 eq) in anhydrous THF dropwise.
-
Warm the reaction mixture to 0 °C and stir for 1 hour to ensure complete enolate formation.
-
Cool the reaction back down to the desired temperature (0 °C or -78 °C) and add the alkyl halide (1.5 eq) dropwise.
-
Stir the reaction at this temperature until completion (monitor by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography.
Protocol 3: Acidic Hydrolysis of the Alkylated Pseudoephedrine Amide
This protocol describes the cleavage of the chiral auxiliary to yield the carboxylic acid.
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a mixture of dioxane and 9 N aqueous sulfuric acid.
-
Heat the mixture to reflux (approximately 115 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.
-
To recover the pseudoephedrine auxiliary, basify the aqueous layer with NaOH and extract with dichloromethane.
-
Wash the combined ether extracts of the carboxylic acid with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired carboxylic acid.
Visualizations
Caption: Experimental workflow for this compound mediated asymmetric alkylation.
Caption: Key parameters influencing diastereoselectivity in pseudoephedrine mediated reactions.
References
Technical Support Center: Analysis of (-)-Pseudoephedrine by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of (-)-Pseudoephedrine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of pseudoephedrine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as pseudoephedrine, due to the presence of co-eluting compounds from the sample matrix. This phenomenon can lead to either ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the quantitative analysis. In complex biological matrices like plasma or urine, endogenous components are a primary cause of these effects.
Q2: What are the common strategies to minimize or compensate for matrix effects in pseudoephedrine analysis?
A2: Several strategies can be employed to mitigate matrix effects, broadly categorized as:
-
Optimization of Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering pseudoephedrine.
-
Chromatographic Separation: Modifying chromatographic conditions can separate pseudoephedrine from co-eluting matrix interferences.
-
Change of Ionization Source: While Electrospray Ionization (ESI) is common, it can be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Q3: Which sample preparation technique is most effective for reducing matrix effects for pseudoephedrine in biological samples?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method, but it may not provide sufficient cleanup for complex matrices, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers better sample cleanup than PPT by partitioning pseudoephedrine into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup by selectively retaining pseudoephedrine on a solid sorbent while matrix components are washed away. This can significantly reduce matrix effects, although it's a more complex procedure.
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in quantitative results for pseudoephedrine.
This issue is often a direct consequence of uncompensated matrix effects. The following troubleshooting workflow can help identify and resolve the problem.
Caption: A logical workflow for troubleshooting and overcoming matrix effects.
Issue: Ion suppression is observed at the retention time of pseudoephedrine.
Ion suppression can be qualitatively assessed using a post-column infusion experiment.
Caption: Workflow for a post-column infusion experiment to detect ion suppression.
If a dip in the baseline signal of the infused pseudoephedrine is observed at its expected retention time after injecting a blank matrix extract, it confirms the presence of co-eluting interferences causing ion suppression.
Experimental
improving peak resolution in chiral HPLC of pseudoephedrine enantiomers
Welcome to the technical support center for the chiral High-Performance Liquid Chromatography (HPLC) of pseudoephedrine enantiomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve peak resolution and achieve robust separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating pseudoephedrine enantiomers?
A1: The most common CSPs for the chiral separation of pseudoephedrine and related compounds fall into three main categories:
-
Polysaccharide-based CSPs: These are widely used and show broad enantioselectivity.[1] Amylose (B160209) and cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are particularly effective.
-
Macrocyclic Glycopeptide (Antibiotic-based) CSPs: Phases like those based on vancomycin (B549263) or teicoplanin are well-suited for separating polar and ionizable molecules like pseudoephedrine.[2] They are highly compatible with mass spectrometry (MS) detection.[2][3]
-
Cyclodextrin-based CSPs: These phases can also be effective, particularly with the inclusion of mobile phase additives.[4]
Q2: What are the critical mobile phase parameters to optimize for better peak resolution?
A2: Optimizing the mobile phase is crucial for achieving good resolution. Key parameters include:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) can significantly impact separation.[5]
-
pH of the Aqueous Phase: For reversed-phase separations, the pH of the aqueous component of the mobile phase is critical in controlling the ionization state of pseudoephedrine, which in turn affects retention and selectivity.
-
Additives: Basic or acidic additives can improve peak shape and resolution. For basic compounds like pseudoephedrine, basic additives are often used.[6]
Q3: How do temperature and flow rate affect the chiral separation of pseudoephedrine?
A3: Both temperature and flow rate are important parameters to consider:
-
Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[5] It is a valuable parameter to screen, as both increasing and decreasing the temperature can improve resolution.[5] A lower column temperature may increase retention and improve peak resolution, but it will also lead to a longer analysis time.[7]
-
Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral separations.[5] Reducing the flow rate can improve resolution, though it will lengthen the run time.[2]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor.[5] If you are not seeing any separation, the chosen CSP may not be suitable for pseudoephedrine. Consider screening different types of CSPs (e.g., polysaccharide vs. macrocyclic glycopeptide).[2]
-
Optimize Mobile Phase Composition:
-
Adjust Flow Rate: Chiral separations are often sensitive to flow rate. Try reducing the flow rate to see if resolution improves.[5]
-
Vary Temperature: Temperature can significantly affect selectivity. Experiment with both increasing and decreasing the column temperature.[5]
Issue 2: Peak Tailing
Use the following decision tree to diagnose and resolve peak tailing issues.
Caption: Decision tree for troubleshooting peak tailing.
Detailed Steps:
-
Assess All Peaks: Determine if the tailing affects all peaks in the chromatogram or only specific ones.
-
If All Peaks are Tailing: This often indicates a system-level issue.
-
Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector.
-
-
If Only Specific Peaks are Tailing: This suggests a chemical interaction issue.
-
Secondary Interactions: Pseudoephedrine has a basic amine group that can interact with residual silanols on the silica (B1680970) support, causing tailing. Consider using a column with end-capping or adding a basic modifier to the mobile phase to mitigate this.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[7]
-
Mobile Phase/Sample Solvent Mismatch: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.[8]
-
Data Presentation
Table 1: Influence of Mobile Phase Composition on Pseudoephedrine Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Observations |
| Polysaccharide-based (i-amylose) | n-hexane with 0.05% formic acid and 2-propanol with 0.05% formic acid | Excellent separation was achieved. |
| Macrocyclic Glycopeptide (Vancomycin-based) | Polar Ionic Mode with acetic acid/ammonium (B1175870) hydroxide (B78521) or ammonium trifluoroacetate | High selectivity for amphetamine-like compounds.[3] |
Experimental Protocols
Protocol 1: Chiral Separation of Pseudoephedrine Enantiomers on a Polysaccharide-based CSP
This protocol is a general guideline based on typical methods for separating pseudoephedrine enantiomers.
1. Sample Preparation:
- Dissolve the pseudoephedrine standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Method Parameters:
- Column: Polysaccharide-based chiral column (e.g., amylose or cellulose derivative), 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) with a small amount of an acidic or basic additive. A common starting point is a 90:10 (v/v) mixture of n-hexane and 2-propanol.
- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: 25°C (can be optimized).
- Injection Volume: 5 - 20 µL.
- Detection: UV at 254 nm.
3. Method Optimization Workflow:
Caption: Workflow for HPLC method development.
References
- 1. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 4. Separation of enantiomeric ephedrine and pseudoephedrine – High pressure liquid chromatography and capillary electrophoresis | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. HPLC 문제 해결 안내서 [sigmaaldrich.com]
minimizing epimerization during (-)-Pseudoephedrine amide hydrolysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of (-)-pseudoephedrine amides. The primary focus is on minimizing epimerization at the α-stereocenter during the cleavage of the chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for hydrolyzing this compound amides?
A1: The most common methods for hydrolyzing this compound amides to their corresponding carboxylic acids involve acidic or basic conditions. Acidic hydrolysis is often achieved by heating the amide in a mixture of an acid, such as sulfuric acid, and an organic solvent like dioxane.[1][2] Basic hydrolysis can also be employed, for instance, by heating with tetrabutylammonium (B224687) hydroxide (B78521) in a mixture of tert-butyl alcohol and water.[2]
Q2: What is epimerization in the context of this compound amide hydrolysis?
A2: Epimerization refers to the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the hydrolysis of α-substituted pseudoephedrine amides, the desired outcome is the cleavage of the amide bond to yield the carboxylic acid with the retention of the stereochemistry at the α-carbon. Epimerization results in the formation of the undesired diastereomer, leading to a loss of enantiomeric purity of the final product.
Q3: How can I detect and quantify epimerization?
A3: Epimerization can be detected and quantified using various analytical techniques that can separate diastereomers or enantiomers. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers and diastereomers.[2]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can be used to determine enantiomeric excess.[3]
-
Gas Chromatography (GC) on a chiral stationary phase: This method is suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the product to diastereomeric derivatives, NMR can be used to determine diastereomeric ratios.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Significant epimerization observed after acidic hydrolysis. | Prolonged reaction time or excessively high temperatures can lead to epimerization, especially for sensitive substrates.[1] | Monitor the reaction progress closely by TLC or HPLC and minimize the reaction time. Reduce the reaction temperature if possible, while ensuring the hydrolysis proceeds at a reasonable rate. |
| Low yield of the desired carboxylic acid. | Incomplete hydrolysis. | Ensure sufficient acid concentration and reaction time. For substrates sensitive to strong acid, a two-stage process involving N→O acyl transfer followed by hydrolysis of the resulting ester may be more efficient.[1] |
| Side reactions or decomposition of the product. | The substrate or product may be sensitive to the harsh acidic or basic conditions. | Consider milder hydrolysis conditions. For acid-sensitive substrates, enzymatic hydrolysis could be an alternative. For base-sensitive substrates, avoid strong bases and high temperatures. |
| Difficulty in separating the product from the pseudoephedrine auxiliary. | Inefficient extraction or purification. | Optimize the work-up procedure. Acid-base extraction is typically effective for separating the carboxylic acid product from the basic pseudoephedrine auxiliary. Recrystallization or chromatography may be necessary for further purification. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of this compound Amides
This protocol is adapted from the literature for the hydrolysis of alkylated pseudoephedrine amides.[1]
Materials:
-
Alkylated this compound amide
-
Dioxane
-
Sulfuric acid (9-18 N)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound amide in a 1:1 mixture of dioxane and sulfuric acid (9-18 N).
-
Heat the mixture at reflux. The reaction progress should be monitored by TLC or HPLC to determine the optimal reaction time and minimize epimerization.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether (3 x volume).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
-
Purify the crude product by chromatography or recrystallization as needed.
Protocol 2: Basic Hydrolysis of this compound Amides
This protocol provides an alternative using basic conditions, which may be suitable for substrates that are sensitive to strong acids.[2]
Materials:
-
Alkylated this compound amide
-
tert-Butyl alcohol
-
Water
-
Tetrabutylammonium hydroxide
-
Diethyl ether
-
1 N Hydrochloric acid
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound amide in a 3:1 mixture of tert-butyl alcohol and water.
-
Add tetrabutylammonium hydroxide to the solution.
-
Heat the mixture at 95 °C, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether to remove the pseudoephedrine auxiliary.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 N HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid.
-
Further purification can be achieved through chromatography or recrystallization.
Quantitative Data Summary
| Hydrolysis Method | Substrate | Conditions | Yield (%) | Epimerization/Diastereomeric Ratio | Reference |
| Acidic | Alkylated Pseudoephedrine Amides | 9-18 N H₂SO₄, Dioxane, Reflux | Excellent | Little epimerization for most substrates; detectable for some with prolonged exposure. | [1] |
| Acidic | Alkylated Pseudoephenamine Amides | 9 N H₂SO₄, Dioxane, 115 °C | 89-99 | Little to no epimerization. | [2] |
| Basic | Alkylated Pseudoephenamine Amides | Tetrabutylammonium hydroxide, 3:1 t-BuOH/H₂O, 95 °C | 89-99 | Little to no epimerization. | [2] |
Visualizations
References
Technical Support Center: Amphetamine Immunoassays & Pseudoephedrine Cross-Reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential cross-reactivity of pseudoephedrine in amphetamine immunoassays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide clear, actionable solutions.
Troubleshooting Guide: Positive Amphetamine Immunoassay Results
This guide will help you navigate a presumptive positive amphetamine immunoassay result, considering the potential for pseudoephedrine cross-reactivity.
Issue: A sample has tested positive for amphetamines using a screening immunoassay, but the subject reports use of over-the-counter cold or allergy medication containing pseudoephedrine.
dot
Caption: Workflow for troubleshooting a presumptive positive amphetamine immunoassay.
Step-by-Step Troubleshooting:
-
Initial Result Verification:
-
Question: Was the initial positive result expected?
-
Action: Review the subject's history. The structural similarity between pseudoephedrine and amphetamine is a known cause of cross-reactivity in many immunoassays.[1][2][3][4] If the subject has been taking medications containing pseudoephedrine, a false positive is possible.[2][5][6][7][8]
-
-
Confirmatory Testing (Mandatory):
-
Question: How can I definitively determine if the positive result is due to amphetamine or pseudoephedrine?
-
Action: All presumptive positive immunoassay results must be confirmed using a more specific method.[2][5][9] Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the gold-standard confirmatory tests.[2][5] These methods can distinguish between amphetamine and pseudoephedrine based on their unique chemical fingerprints.[5]
-
-
Interpreting Confirmatory Results:
-
Question: What do the confirmatory test results indicate?
-
Action:
-
Positive for Amphetamine: The initial result is a true positive.
-
Negative for Amphetamine, Positive for Pseudoephedrine: The initial result was a false positive caused by pseudoephedrine cross-reactivity.[10]
-
-
-
Advanced Analysis (for research and forensic applications):
-
Question: Can I determine the specific isomer of amphetamine or pseudoephedrine?
-
Action: Chiral analysis techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC), can separate and identify the different stereoisomers of these compounds.[11][12][13] This can be useful for determining the synthetic route of illicitly produced amphetamines or for more in-depth research.[12]
-
Frequently Asked Questions (FAQs)
1. Why does pseudoephedrine cause false positives in amphetamine immunoassays?
The chemical structure of pseudoephedrine is very similar to that of amphetamine.[1][3][4] Immunoassays utilize antibodies that bind to specific molecular shapes. Due to this structural similarity, the antibodies in some amphetamine immunoassay kits can mistakenly bind to pseudoephedrine, resulting in a false-positive signal.[2][5][10]
2. How common are false positives for amphetamines due to pseudoephedrine?
The rate of false positives can be significant and varies depending on the specific immunoassay used and the concentration of pseudoephedrine in the sample.[2][6] Some studies have reported high false-positive rates with certain immunoassays in the presence of pseudoephedrine.[6][14]
3. Are all amphetamine immunoassays equally affected by pseudoephedrine?
No, the degree of cross-reactivity varies between different manufacturers and even different lots of immunoassay kits.[2] It is crucial to consult the manufacturer's package insert for information on the cross-reactivity of their specific assay with pseudoephedrine and other compounds. One study comparing two different immunoassays found a significant difference in their false-positive rates when screening for amphetamines.
4. What are the typical cutoff concentrations for amphetamine screening and confirmation?
Screening and confirmation cutoff levels for amphetamines in urine can vary depending on regulatory guidelines and the testing laboratory. For example, some guidelines set the initial immunoassay screening cutoff for amphetamines at 500 ng/mL.[15] Confirmatory testing by GC-MS or LC-MS/MS will have its own, often lower, cutoff levels for the specific amphetamine compounds.[16]
5. Besides pseudoephedrine, what other substances can cause false positives for amphetamines?
A variety of prescription and over-the-counter medications have been reported to cause false-positive amphetamine results in immunoassays. These include certain antidepressants (like bupropion), antihypertensives (like labetalol), and other sympathomimetic amines.[5][6][7][8][9]
Data Summary Tables
Table 1: Cross-Reactivity of Pseudoephedrine in Selected Amphetamine Immunoassays
| Immunoassay Kit | Pseudoephedrine Concentration for Positive Result (ng/mL) | Reference |
| Microgenics DRI Amphetamine-Methamphetamine | High potential for cross-reactivity | [6][14] |
| Abuscreen Online (KIMS) Amphetamines | Lower cross-reactivity than DRI | |
| Emit II Amphetamine/Methamphetamine | Cross-reactivity observed | [17][18] |
Note: This table is illustrative. Always refer to the manufacturer's documentation for specific cross-reactivity data.
Table 2: IC50 Values for Dopamine (B1211576) Uptake Inhibition
| Compound | Striatum IC50 (µM) | Nucleus Accumbens IC50 (µM) | Reference |
| Amphetamine | 4.28 ± 0.47 | 2.95 ± 0.42 | [19] |
| d-Pseudoephedrine | 667 ± 126 | 530 ± 61 | [19] |
This data demonstrates the significantly lower potency of pseudoephedrine compared to amphetamine in inhibiting dopamine uptake, a key mechanism of action for psychostimulants.[3][19]
Experimental Protocols
Protocol 1: Confirmatory Analysis of Amphetamines by GC-MS
This protocol provides a general outline for the confirmation of amphetamines in urine. Specific parameters may need to be optimized based on the instrumentation and reagents used.
dot
Caption: General workflow for GC-MS confirmation of amphetamines.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify 1 mL of urine to pH 3-4 with formic acid.
-
Condition a Supel™-Select SCX SPE 96-well plate with 1 mL of 1% formic acid in acetonitrile, followed by 1 mL of water.
-
Load the acidified urine sample onto the plate.
-
Wash the plate with 2 mL of water, followed by 1 mL of 25% methanol.
-
Elute the analytes with 1 mL of 10% ammonium (B1175870) hydroxide (B78521) in acetonitrile.[12]
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., trifluoroacetic anhydride) to create volatile derivatives suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
-
The GC will separate the different compounds in the sample based on their boiling points and interaction with the column.
-
The MS will fragment the molecules and create a unique mass spectrum for each compound, allowing for positive identification and quantification.
-
Protocol 2: Chiral Separation of Amphetamine and Pseudoephedrine Enantiomers by SFC-MS
This protocol outlines a method for the chiral separation of amphetamine and pseudoephedrine.
dot
Caption: Workflow for chiral analysis by SFC-MS.
-
Standard/Sample Preparation:
-
Prepare a standard mixture containing the compounds of interest (d- and l-amphetamine, d- and l-pseudoephedrine) in a suitable solvent like isopropanol (B130326) (IPA).[11]
-
-
SFC-MS Analysis:
-
Chromatographic System: Supercritical fluid chromatograph with a mass spectrometer detector.
-
Chiral Column: A chiral stationary phase is essential for separating the enantiomers. An example is a Trefoil AMY1 (150 x 2.1 mm, 2.5 µm) column.[11]
-
Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., ethanol (B145695) or a methanol/ethanol mixture) and an amine additive (e.g., 1% cyclohexylamine).[11] The specific composition of the mobile phase will need to be optimized to achieve baseline separation of all enantiomers.[11]
-
Detection: A single quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and selected ion recording (SIR) mode can be used for detection and quantification.[11]
-
-
Data Analysis:
-
The retention times of the different enantiomers will be unique, allowing for their identification.
-
The peak areas can be used to determine the concentration and enantiomeric ratio of each compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. 9+ Does Sudafed Cause False Positives on Drug Tests? [jitsi.cmu.edu.jm]
- 3. Amphetamine and pseudoephedrine cross-tolerance measured by c-Fos protein expression in brains of chronically treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the difference between pseudoephedrine, ephedrine and methamphetamine? [worldofmolecules.com]
- 5. medcentral.com [medcentral.com]
- 6. researchgate.net [researchgate.net]
- 7. axisfortox.com [axisfortox.com]
- 8. researchgate.net [researchgate.net]
- 9. Amphetamine-positive urine drug screens in the setting of mexiletine use: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.averhealth.com [blog.averhealth.com]
- 11. dea.gov [dea.gov]
- 12. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 13. dea.gov [dea.gov]
- 14. Pseudoephedrine and False‐Positive Immunoassay Urine Drug Tests for Amphetamine | Semantic Scholar [semanticscholar.org]
- 15. nrc.gov [nrc.gov]
- 16. Understanding Drug Test Cutoff Levels: How to Read a… | PharmChek [pharmchek.com]
- 17. Differentiation of amphetamine/methamphetamine and other cross-immunoreactive sympathomimetic amines in urine samples by serial dilution testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Navigating the Challenges of Scaling Up (-)-Pseudoephedrine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for professionals engaged in the enantioselective synthesis of (-)-Pseudoephedrine, particularly when transitioning from laboratory-scale experiments to pilot or industrial-scale production. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial-scale enantioselective route to this compound?
A1: The predominant industrial method involves a two-stage process. The first stage is the biocatalytic production of the chiral precursor, (R)-phenylacetylcarbinol (l-PAC), via the fermentation of dextrose in the presence of benzaldehyde (B42025) using yeast. The second stage is the diastereoselective reductive amination of l-PAC with methylamine (B109427) to yield this compound.[1][2][3][4]
Q2: What are the primary challenges when scaling up the fermentation step for l-PAC production?
A2: Key challenges include maintaining optimal fermentation conditions (temperature, pH, aeration), controlling the formation of by-products such as benzyl (B1604629) alcohol and 1-phenyl-1,2-diol, and ensuring consistent yeast performance at a large scale.[1][3][4] By-product formation can complicate downstream purification and reduce the overall yield.
Q3: What factors are critical for controlling diastereoselectivity during the reductive amination of l-PAC?
A3: The choice of reducing agent, solvent, temperature, and pressure are all critical in maximizing the formation of the desired (1S,2S)-pseudoephedrine diastereomer over the (1R,2S)-ephedrine diastereomer. The reaction conditions must be carefully optimized and controlled to ensure a high diastereomeric excess.
Q4: How can I effectively separate this compound from its diastereomer, (+)-Ephedrine, on a large scale?
A4: Diastereomeric salt crystallization is a widely used method for separation on an industrial scale. This involves forming salts with a chiral resolving agent, such as malic acid or mandelic acid, which allows for the selective crystallization of one diastereomer. However, challenges such as the formation of solid solutions can impact purity. Fractional crystallization of the free bases or their salts under carefully controlled conditions is another common approach.
Q5: What are the main safety concerns when scaling up this synthesis?
A5: The reductive amination step often involves flammable solvents and hydrogen gas under pressure, posing fire and explosion risks. Reactions involving reagents like lithium aluminum hydride (LAH), if used, can be highly exothermic and require careful temperature control to prevent thermal runaway. A thorough hazard assessment is crucial before any scale-up.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Fermentation Step | Suboptimal fermentation conditions (pH, temperature, aeration). | Monitor and control fermentation parameters rigorously. Optimize nutrient feed and yeast strain for the specific bioreactor. |
| High concentration of by-products (e.g., benzyl alcohol).[1][4] | Adjust benzaldehyde feed strategy to minimize its accumulation. Consider in-situ product removal techniques. | |
| Low Diastereoselectivity in Reductive Amination | Incorrect choice of reducing agent or catalyst. | Screen various reducing agents (e.g., NaBH4, catalytic hydrogenation) and catalysts to find the optimal conditions for the desired stereochemical outcome. |
| Non-optimal reaction temperature or pressure. | Perform a Design of Experiments (DoE) to optimize temperature and pressure for maximum diastereoselectivity. | |
| Formation of Impurities | Side reactions involving methylamine or reaction intermediates. | Ensure the use of high-purity starting materials. Optimize reaction conditions to minimize side reactions. Analyze for known impurities like N-methyl-N-(alpha- methylphenethyl)amino-1-phenyl-2-propanone.[5] |
| Impurities from starting materials (e.g., from pharmaceutical tablets in illicit synthesis contexts).[6] | Source high-purity, well-characterized starting materials. Develop analytical methods to screen for common impurities. | |
| Difficult Purification/Separation | Formation of solid solutions during crystallization. | Experiment with different resolving agents and solvent systems. Optimize crystallization temperature and cooling profiles. |
| Product agglomeration upon drying.[7] | Optimize the final crystallization and drying conditions. Consider using anti-solvents or modifying the drying process (e.g., vacuum drying at a controlled temperature). | |
| Poor Enantiomeric Purity | Racemization during the synthesis or workup. | Avoid harsh acidic or basic conditions and high temperatures, which can cause racemization. |
| Inefficient chiral resolution. | Re-evaluate the choice of resolving agent and crystallization conditions. Ensure accurate analytical methods for determining enantiomeric excess. |
Quantitative Data Summary
| Parameter | Value | Scale/Conditions | Reference |
| l-PAC Fermentation Yield | ~47% (purified) | Lab-scale biotransformation | [8] |
| Reductive Amination Yield (Imine to Ephedrine) | 64% (isolated) | Lab-scale, microwave irradiation | [8] |
| Diastereomeric Ratio (Ephedrine:Pseudoephedrine) | 74:26 | Reductive amination with borohydride | [9] |
| Enantiomeric Excess (after resolution) | >98% | General expectation for pharmaceutical-grade product | Inferred from multiple sources |
Experimental Protocols
Biocatalytic Synthesis of (R)-phenylacetylcarbinol (l-PAC)
This protocol is a representative laboratory-scale procedure.
Materials:
-
Yeast (e.g., Saccharomyces cerevisiae)
-
Glucose
-
Benzaldehyde
-
Citrate (B86180) buffer (pH 5.0)
Procedure:
-
Prepare a fermentation broth by dissolving glucose in a citrate buffer.
-
Inoculate the broth with a culture of yeast.
-
Allow the fermentation to proceed for a set period (e.g., 40 minutes) at a controlled temperature (e.g., 30°C) with stirring.
-
Add benzaldehyde to the fermenting culture. The addition may be done portion-wise to minimize by-product formation.
-
Continue the fermentation for an extended period (e.g., 24-48 hours), monitoring the conversion of benzaldehyde to l-PAC by HPLC or GC.
-
Upon completion, stop the fermentation and separate the yeast cells from the broth by centrifugation or filtration.
-
Extract the l-PAC from the broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the l-PAC by distillation or chromatography.
Diastereoselective Reductive Amination of l-PAC to this compound
This is a general protocol for the reductive amination step.
Materials:
-
(R)-phenylacetylcarbinol (l-PAC)
-
Methylamine (solution in a suitable solvent, e.g., ethanol (B145695) or THF)
-
Reducing agent (e.g., NaBH₄ or H₂ with a catalyst like Pd/C)
-
Suitable solvent (e.g., ethanol, methanol, or THF)
Procedure:
-
Dissolve l-PAC in the chosen solvent in a suitable reactor.
-
Add the methylamine solution to the reactor. The reaction may be stirred at room temperature or cooled to form the intermediate imine/enamine.
-
For reduction with NaBH₄, add the reducing agent portion-wise while carefully controlling the temperature to manage the exotherm.
-
For catalytic hydrogenation, transfer the mixture to a pressure reactor, add the catalyst (e.g., Pd/C), and pressurize with hydrogen gas to the desired pressure. Heat the reaction to the optimized temperature.
-
Monitor the reaction progress by HPLC or GC until the l-PAC is consumed.
-
Upon completion, quench the reaction carefully (if using a hydride reagent) or filter off the catalyst (for hydrogenation).
-
Perform a workup, which typically involves pH adjustments and extractions, to isolate the crude product containing a mixture of this compound and (+)-ephedrine.
-
Purify the crude product by fractional crystallization or diastereomeric salt resolution to obtain pure this compound.
Visualizations
Caption: Overall workflow for the enantioselective synthesis of this compound.
Caption: Troubleshooting logic for low diastereoselectivity in reductive amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the l-phenylacetylcarbinol process to substituted benzaldehydes of interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. daneshyari.com [daneshyari.com]
- 5. Investigation of the impurities found in methamphetamine synthesised from pseudoephedrine by reduction with hydriodic acid and red phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the newly identified impurity profiles in methamphetamine seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. reddit.com [reddit.com]
Technical Support Center: Stability-Indicating RP-HPLC Method for (-)-Pseudoephedrine Sulfate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for (-)-Pseudoephedrine sulfate (B86663).
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing poor peak shape (e.g., fronting, tailing, or splitting) for the this compound sulfate peak? | 1. Column Overload: Injecting too high a concentration of the sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte's ionization state. 3. Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. 4. Presence of Co-eluting Impurities: An impurity may be eluting at a very similar retention time. | 1. Dilute the sample and reinject. 2. Adjust the mobile phase pH. For Pseudoephedrine sulfate, a pH of around 3.0 is often used to ensure it is in a single ionic form.[1][2][3] 3. Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, consider replacing the column. 4. Modify the mobile phase composition or gradient to improve the resolution between the main peak and the impurity. |
| My retention times are shifting or are inconsistent. What should I do? | 1. Inadequate System Equilibration: The HPLC system, particularly the column, is not fully equilibrated with the mobile phase. 2. Mobile Phase Composition Changes: Inaccurate preparation of the mobile phase or evaporation of the more volatile components. 3. Fluctuations in Column Temperature: The column temperature is not stable. 4. Pump Malfunction: Inconsistent flow rate from the HPLC pump. | 1. Equilibrate the column for a sufficient amount of time (e.g., 30-60 minutes) with the mobile phase before starting the analysis. 2. Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. 3. Use a column oven to maintain a constant and consistent temperature.[4][5] 4. Prime the pump to remove any air bubbles and perform a flow rate accuracy test. If necessary, have the pump serviced. |
| I am observing extraneous peaks in my chromatogram (ghost peaks). What is their source? | 1. Contaminated Mobile Phase or Diluent: Impurities in the solvents used to prepare the mobile phase or sample diluent. 2. Carryover from Previous Injections: Residual sample from a previous injection is eluting in the current run. 3. Sample Degradation in the Autosampler: The sample may be degrading while waiting for injection. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the autosampler method and inject a blank solvent after a high-concentration sample to check for carryover. 3. Use a cooled autosampler if the sample is known to be unstable at room temperature. |
| The peak area response for my standards and samples is not consistent. What could be the issue? | 1. Injection Volume Variability: The autosampler is not injecting a consistent volume. 2. Sample Evaporation: The sample solvent is evaporating from the vial, leading to an increase in concentration. 3. Detector Lamp Issue: The detector lamp may be nearing the end of its life, causing unstable output. | 1. Check the autosampler for air bubbles in the syringe and ensure the injection needle is not clogged. 2. Use appropriate vial caps (B75204) and septa to minimize evaporation. 3. Check the detector lamp's energy or intensity. If it is low, replace the lamp. |
| Why am I not seeing any degradation of this compound sulfate under certain stress conditions? | 1. Stress Conditions are too Mild: The concentration of the stress agent, temperature, or duration of exposure is insufficient to cause degradation. 2. This compound Sulfate is Stable under those Conditions: The molecule is inherently resistant to degradation under the applied stress. | 1. Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a higher temperature, or a longer exposure time.[4][6] 2. This is a valid result. The purpose of forced degradation is to demonstrate the stability-indicating nature of the method, and stability under certain conditions is an important finding.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating RP-HPLC method?
A1: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API), such as this compound sulfate, without interference from its degradation products, impurities, or excipients.[1][3] This is crucial for assessing the stability of a drug substance or product over time.
Q2: What type of column is typically used for the analysis of this compound sulfate?
A2: A common choice is a phenyl column, such as a Hypersil phenyl column (25 cm x 4.6 mm, 5 µm particle size).[1][2][3] C8 and C18 columns have also been reported to be effective.[5][7] The choice of column depends on the specific separation requirements of the method.
Q3: What are the typical mobile phase compositions for this analysis?
A3: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For instance, a mobile phase of 10 mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 95:5 (v/v) has been successfully used.[1][2][3] Another example is a mixture of phosphate buffer and acetonitrile in a 60:40 (v/v) ratio.[4]
Q4: What detection wavelength is appropriate for this compound sulfate?
A4: A detection wavelength of 210 nm is commonly employed for the analysis of this compound sulfate.[1][2][3] Other wavelengths, such as 220 nm, have also been utilized.[4][5] The choice of wavelength should be based on the UV spectrum of the molecule to ensure adequate sensitivity.
Q5: What are the essential forced degradation conditions to be performed?
A5: To demonstrate the stability-indicating nature of the method, forced degradation studies should include acidic, basic, oxidative, thermal, and photolytic stress conditions.[8] This ensures that any potential degradation products are generated and can be separated from the parent drug.
Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol is based on a reported method for the analysis of this compound sulfate.[1][2][3]
Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil phenyl (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Potassium dihydrogen phosphate buffer (pH 3.0 ± 0.05 with orthophosphoric acid) : Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30°C |
| Detection Wavelength | 210 nm |
Preparation of Solutions
-
Buffer Preparation (10 mM Potassium Dihydrogen Phosphate): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with diluted orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 95:5 (v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound sulfate reference standard in the mobile phase to obtain a known concentration (e.g., 500 µg/mL).
-
Sample Solution Preparation: For a tablet dosage form, weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a specific amount of this compound sulfate into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[2]
Forced Degradation Studies
The following are representative conditions for forced degradation studies. The exact conditions may need to be optimized to achieve a target degradation of 5-20%.
-
Acid Hydrolysis: Treat the sample solution with 1N HCl and reflux at 60°C for 4 hours.[2] Neutralize the solution before injection.
-
Base Hydrolysis: Treat the sample solution with 1M NaOH and reflux at 60°C for 4 hours.[2] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at 60°C for 6 hours.[2]
-
Thermal Degradation: Expose the solid drug substance or drug product to dry heat at 105°C for 12 hours.[2]
-
Photolytic Degradation: Expose the drug product to UV light (200 W h/m²) and visible light (1.2 million lux hours) in a photostability chamber.[2]
Visualizations
Caption: Workflow for developing and validating a stability-indicating RP-HPLC method.
Caption: A decision tree for troubleshooting common HPLC chromatographic issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. RP-HPLC Stability Indicating Method Development and Validation of...: Ingenta Connect [ingentaconnect.com]
- 4. iajpr.com [iajpr.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsr.com [ijpsr.com]
- 7. scribd.com [scribd.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Stability of (-)-Pseudoephedrine in Analytical Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (-)-Pseudoephedrine in stored analytical samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in analytical samples?
A1: The primary factors leading to the degradation of this compound are exposure to oxidative conditions, high temperatures, and light. Under forced degradation conditions, this compound has shown susceptibility to oxidation, while it is generally more stable under acidic, basic, and neutral hydrolytic conditions.[1][2] Photolytic degradation can also occur with prolonged exposure to UV light.[3]
Q2: What is the main degradation product of this compound?
A2: The principal degradation product of this compound, particularly under oxidative stress, is methcathinone (B1676376). This occurs through the oxidation of the secondary alcohol group in the pseudoephedrine molecule.
Q3: What are the recommended storage conditions for this compound analytical samples to minimize degradation?
A3: To minimize degradation, it is recommended to store this compound analytical samples, particularly in solution, protected from light in amber vials or other light-blocking containers.[4] Samples should be stored at refrigerated (2-8 °C) or frozen (-20 °C or below) temperatures. For long-term storage, freezing is preferable. Solutions should be prepared in a suitable solvent, such as methanol (B129727) or a buffered aqueous solution at a slightly acidic to neutral pH, and containers should be sealed tightly to prevent exposure to air (oxygen).
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is relatively stable in aqueous solutions across a range of pH values. However, extreme pH conditions, especially when combined with high temperatures, can promote degradation. Some studies indicate that the elimination half-life of pseudoephedrine in vivo is affected by urinary pH, being shorter in acidic conditions and longer in alkaline conditions, which suggests some pH-dependent stability.[5] Forced degradation studies have shown minimal degradation under both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures for short periods, indicating good stability against hydrolysis.[2]
Q5: Are there any known incompatibilities of this compound with common excipients that might affect its stability in formulated samples?
A5: Yes, interactions with certain excipients can lead to degradation. For instance, esterification of pseudoephedrine with citric acid has been observed in solid dosage forms, particularly under conditions of elevated temperature and humidity.[6] This highlights the importance of considering potential interactions with acidic excipients during sample preparation and storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of this compound concentration in stored samples. | 1. Oxidative Degradation: Exposure to air (oxygen). 2. Thermal Degradation: Storage at ambient or elevated temperatures. 3. Photodegradation: Exposure to UV or ambient light. | 1. Purge sample vials with an inert gas (e.g., nitrogen or argon) before sealing. 2. Store samples at or below the recommended refrigerated or frozen temperatures. 3. Always use amber vials or other light-protecting containers for sample storage. |
| Appearance of unknown peaks in chromatograms of stored samples. | 1. Formation of Degradation Products: Primarily methcathinone from oxidation, or other minor degradants. 2. Interaction with Sample Matrix or Excipients: Formation of adducts or reaction products (e.g., with citric acid). | 1. Perform co-injection with a methcathinone standard to confirm its presence. 2. Review the sample composition for reactive excipients. If present, consider a different sample preparation or extraction procedure. 3. Conduct forced degradation studies to identify potential degradation products under various stress conditions. |
| Poor reproducibility of analytical results between samples. | 1. Inconsistent Storage Conditions: Variations in temperature, light exposure, or headspace in vials between samples. 2. Sample Preparation Variability: Inconsistent pH or solvent composition. | 1. Ensure all samples are stored under identical, controlled conditions. 2. Standardize the sample preparation protocol, including solvent and buffer preparation, and pH adjustment. |
Summary of Forced Degradation Data
The following table summarizes the typical degradation of this compound under various stress conditions as reported in scientific literature. The extent of degradation can vary based on the specific experimental parameters.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Approximate Degradation (%) | Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M - 1 N HCl | 60-80°C | 1 - 6 hours | < 10% | Minimal degradation products observed. |
| Base Hydrolysis | 0.1 M - 1 N NaOH | 60-80°C | 1 - 6 hours | < 10% | Minimal degradation products observed. |
| Oxidation | 3% - 30% H₂O₂ | Room Temp - 80°C | 1 - 3 hours | 10 - 30% | Methcathinone |
| Thermal Degradation | Dry Heat | 80-105°C | 6 hours - 10 days | < 15% | Not specified in detail. |
| Photolytic Degradation | UV Light (254 nm) | Ambient | 12 - 48 hours | 5 - 15% | Not specified in detail. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its degradation products.
1. Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of approximately 95:5 (v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-100 µg/mL).
5. Sample Preparation:
-
Dissolve and dilute the analytical sample in the mobile phase to obtain a final concentration of this compound within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the this compound peak based on the retention time and peak area of the reference standard.
-
Monitor for the appearance of any additional peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with mobile phase to the target analytical concentration.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with mobile phase to the target analytical concentration.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with mobile phase to the target analytical concentration.
-
-
Thermal Degradation:
-
Transfer the stock solution to a vial and heat it in an oven at 105°C for 6 hours.[1]
-
Cool the solution and dilute with mobile phase to the target analytical concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute both the exposed and control samples with mobile phase to the target analytical concentration.
-
3. Analysis:
-
Analyze all stressed and control samples using the stability-indicating HPLC method described in Protocol 1.
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to that in the control or an unstressed standard.
-
Characterize any significant degradation products using techniques such as mass spectrometry (MS).
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Enhancing Ionization Efficiency of (-)-Pseudoephedrine in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of (-)-pseudoephedrine in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective ionization technique for this compound analysis by LC-MS?
A1: Electrospray Ionization (ESI) in the positive ion mode is the most widely used and effective technique for the analysis of this compound. As a polar compound with a basic nitrogen atom, pseudoephedrine is readily protonated in the ESI source to form the protonated molecule [M+H]⁺, which is typically observed at m/z 166.2.
Q2: How do mobile phase additives enhance the ionization of pseudoephedrine in positive ESI mode?
A2: Mobile phase additives, particularly weak acids like formic acid and acetic acid, play a crucial role in enhancing the ionization of basic compounds like pseudoephedrine. By lowering the pH of the mobile phase, these additives ensure that the secondary amine group of pseudoephedrine is protonated in the liquid phase before it enters the ESI source. This pre-formation of ions in solution significantly improves the efficiency of the electrospray process, leading to a more stable and intense signal. Formic acid is often preferred over acetic acid for ESI applications due to its higher purity and stronger acidity, which allows for the use of lower concentrations to achieve the desired pH.
Q3: What is the difference between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for pseudoephedrine analysis?
A3: ESI and APCI are both atmospheric pressure ionization techniques but operate on different principles.
-
ESI is a soft ionization technique that generates ions from analytes in solution. It is ideal for polar and thermally labile compounds like pseudoephedrine.
-
APCI involves vaporizing the sample and then ionizing the analyte molecules through chemical reactions in the gas phase. It is generally better suited for less polar and more volatile compounds.
For pseudoephedrine, ESI is generally the preferred method. However, APCI can be a viable alternative, particularly in situations where the sample matrix causes significant ion suppression in the ESI source, as APCI can be less susceptible to such matrix effects.
Q4: Can derivatization be used to improve the detection of pseudoephedrine?
A4: While derivatization is a common strategy to improve the chromatographic properties and detectability of analytes, it should be used with caution for pseudoephedrine, especially in GC-MS analysis. Certain derivatizing agents, such as fluorinated acylating agents, have been shown to cause interconversion between ephedrine (B3423809) and pseudoephedrine, which can lead to erroneous quantification. In LC-MS, derivatization is generally not necessary for achieving good sensitivity with pseudoephedrine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal Intensity | 1. Incorrect Mobile Phase pH: The pH of the mobile phase is too high to allow for efficient protonation of pseudoephedrine. 2. Suboptimal Ion Source Parameters: Incorrect settings for capillary voltage, gas flow, or temperature. 3. Ion Suppression: Co-eluting matrix components are interfering with the ionization of pseudoephedrine. 4. Sample Concentration Too Low: The amount of analyte being introduced into the mass spectrometer is below the limit of detection. | 1. Adjust Mobile Phase pH: Add a small amount of a volatile acid (e.g., 0.1% formic acid or 0.1% acetic acid) to the aqueous portion of the mobile phase to lower the pH. 2. Optimize Ion Source Parameters: Systematically tune the ion source parameters to maximize the signal for the [M+H]⁺ ion of pseudoephedrine (m/z 166.2). 3. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. Alternatively, dilute the sample to reduce the concentration of interfering substances. 4. Increase Sample Concentration: If possible, concentrate the sample or inject a larger volume. |
| Unstable Signal or High Baseline Noise | 1. Contaminated Mobile Phase: Impurities in the solvents or additives are contributing to a high background signal. 2. Dirty Ion Source: Contamination on the ion source components can lead to an unstable spray and high noise. 3. Leaks in the LC System: A leak in the fluid path can cause pressure fluctuations and an unstable signal. | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and fresh, high-purity additives. 2. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components, including the capillary, skimmer, and lenses. 3. Check for Leaks: Systematically check all fittings and connections for any signs of leaks. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The basic nature of pseudoephedrine can lead to interactions with residual silanol (B1196071) groups on the stationary phase, causing peak tailing. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting. | 1. Acidify the Mobile Phase: The addition of an acid to the mobile phase will protonate pseudoephedrine, reducing its interaction with silanol groups. 2. Reduce Sample Load: Decrease the injection volume or dilute the sample. 3. Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Time | 1. Poor Column Equilibration: Insufficient time for the column to equilibrate between injections can lead to shifting retention times. 2. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of one of the solvent components can alter the retention time. 3. Column Temperature Fluctuations: Inconsistent column temperature can affect retention. | 1. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation. 3. Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. |
Quantitative Data Summary
The following table summarizes the quantitative performance of various LC-MS/MS methods for the analysis of this compound.
| Method Reference | Matrix | Ionization Mode | Lower Limit of Quantification (LLOQ) | Linear Range |
| Thermo Fisher Scientific AN62729 | Not Specified | ESI (+) | 0.96 - 1.7 ng/mL | 1.25 - 1667 ng/mL |
| Lee et al. (2009) | Human Plasma | ESI (+) | 10 ng/mL | 10 - 500 ng/mL |
Experimental Protocols
Protocol 1: UHPLC/MS Analysis of Pseudoephedrine Tablets
This protocol is adapted from a Thermo Fisher Scientific application note.
1. Sample Preparation: a. Disintegrate one tablet and dissolve it in 20 mL of methanol (B129727). b. Sonicate the mixture for 15 minutes. c. Centrifuge a portion of the supernatant at 12,000 RPM for 3 minutes. d. Dilute the clear supernatant with methanol to an approximate concentration of 120 ng/mL.
2. Liquid Chromatography Conditions:
-
Column: Hypersil GOLD PFP (2.1 x 100 mm, 1.9 µm)
-
Mobile Phase A: Water with 0.06% acetic acid
-
Mobile Phase B: Acetonitrile with 0.06% acetic acid
-
Gradient: Isocratic or gradient elution can be optimized based on the separation needs.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 1 µL
3. Mass Spectrometry Conditions:
-
Instrument: Thermo Scientific MSQ Plus
-
Ionization Mode: Electrospray (ESI), Positive
-
Probe Temperature: 450 °C
-
Cone Voltage: 55.0 V
-
Scan Mode: Full scan (m/z 100-200) or Selected Ion Monitoring (SIM) at m/z 166.18
-
ESI Voltage: 4.5 kV
Protocol 2: LC-ESI-MS for Quantification of Pseudoephedrine in Human Plasma
This protocol is based on the method developed by Lee et al. (2009).
1. Sample Preparation: a. To 100 µL of human plasma, add an internal standard. b. Perform protein precipitation by adding acetonitrile. c. Vortex and centrifuge the sample. d. Inject the supernatant into the LC-MS system.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.5% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.5% TFA in methanol
-
Gradient: A gradient elution program should be optimized for the separation of pseudoephedrine and the internal standard.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: Not specified
3. Mass Spectrometry Conditions:
-
Instrument: Single quadrupole mass spectrometer
-
Ionization Mode: Electrospray (ESI), Positive
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: m/z 166.3 for pseudoephedrine and a specific m/z for the internal standard.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow
Validation & Comparative
A Comparative Guide to the Validation of HPLC-UV Methods for (-)-Pseudoephedrine in Pharmaceutical Formulations
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the quantification of (-)-Pseudoephedrine in pharmaceutical formulations against other analytical techniques. The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in method selection and validation.
Introduction
This compound is a widely used sympathomimetic amine for the relief of nasal congestion. Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. HPLC-UV is a robust and commonly employed technique for this purpose. This guide will detail a validated HPLC-UV method and compare its performance characteristics with alternative methods such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and UV-Visible Spectrophotometry.
Experimental Protocols
HPLC-UV Method for this compound
This protocol outlines a typical validated isocratic reversed-phase HPLC-UV method for the determination of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A degassed mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. A representative mobile phase could be a mixture of phosphate buffer, acetonitrile, and methanol (B129727) in a ratio of 50:20:30 (v/v/v).[1] Another option is water:acetonitrile (75:25, v/v) with the pH adjusted to 3.2.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection Wavelength: UV detection is commonly performed at 210 nm or 225 nm.[1][2][3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[4]
-
Internal Standard: An internal standard such as dextromethorphan (B48470) may be used to improve precision.[2]
Alternative Method: UPLC-MS/MS
For comparison, a UPLC-MS/MS method offers higher sensitivity.[3][5]
-
Chromatographic System: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A sub-2 µm particle size column (e.g., UPLC-BEH C18).[3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of solvents like methanol and 0.1% ammonium (B1175870) formate.[3]
-
Detection: Mass spectrometry, which allows for the detection of precursor and product ions, providing high selectivity.[3]
Alternative Method: UV-Visible Spectrophotometry
A simpler, though less specific, method involves direct UV spectrophotometry.
-
Instrument: A UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which pseudoephedrine has a distinct absorption maximum, such as 0.1 M hydrochloric acid.
-
Wavelength: The absorbance is measured at the wavelength of maximum absorption for pseudoephedrine.
Data Presentation: Method Performance Comparison
The following table summarizes the typical validation parameters for the HPLC-UV method and compares them with alternative techniques. The values presented are representative and may vary between different laboratories and specific method conditions.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method | UV Spectrophotometry |
| Linearity Range | 2.5 - 200 µg/mL[1][3] | 0.96 - 200 ng/mL[6] | 50 - 1000 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.041 µg/mL[1] | 0.29 - 0.53 ng/mL[6] | ~2.70 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.125 µg/mL[1] | 0.96 - 1.7 ng/mL[6] | ~4.51 µg/mL[2] |
| Accuracy (% Recovery) | 99 - 102%[1] | 94.3 - 106.3%[2] | 91.2 - 108.2%[7] |
| Precision (% RSD) | < 2%[4] | < 12.4%[2] | < 2% |
| Specificity | High (Good resolution from other components) | Very High (Mass-based detection) | Low (Prone to interference) |
| Run Time | 5 - 15 minutes[2][4] | < 5 minutes[5] | < 1 minute |
Visualizations
Experimental Workflow for HPLC-UV Method Validation
The following diagram illustrates the typical workflow for validating an HPLC-UV method for this compound analysis.
Caption: Workflow for HPLC-UV method validation.
Logical Comparison of Analytical Methods
This diagram provides a logical comparison of the HPLC-UV method with UPLC-MS/MS and UV Spectrophotometry based on key performance attributes.
Caption: Method comparison by performance.
Conclusion
The HPLC-UV method stands out as a robust, reliable, and cost-effective technique for the routine quality control of this compound in pharmaceutical formulations. It offers a good balance of specificity, sensitivity, and accuracy. While UPLC-MS/MS provides superior sensitivity and specificity, its higher operational cost may not be justifiable for routine analysis.[3][5] UV Spectrophotometry, on the other hand, is a simple and rapid screening tool but lacks the specificity required for quantitative analysis in the presence of interfering substances. The choice of method should be guided by the specific requirements of the analysis, considering factors such as the complexity of the sample matrix, required sensitivity, and available resources. The provided data and protocols support the validation of an HPLC-UV method as a suitable and efficient approach for the determination of this compound in pharmaceutical products.
References
- 1. ijapbjournal.com [ijapbjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ujpronline.com [ujpronline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
comparative study of (-)-Pseudoephedrine and pseudoephenamine as chiral auxiliaries.
A Comparative Guide to (-)-Pseudoephedrine and Pseudoephenamine as Chiral Auxiliaries
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. This guide provides a detailed comparative study of two prominent chiral auxiliaries: this compound and the more recently introduced pseudoephenamine. This objective comparison is supported by experimental data to inform the selection of the most suitable auxiliary for specific synthetic challenges.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereoselective transformation, the auxiliary is removed and can ideally be recovered for reuse.[1] An effective chiral auxiliary should be readily available, inexpensive, and provide high levels of stereocontrol.[2]
This compound, a naturally occurring and inexpensive compound, has been extensively utilized as a practical chiral auxiliary for the asymmetric synthesis of a variety of enantiomerically enriched compounds, including carboxylic acids, alcohols, aldehydes, and ketones.[3][4] However, its use is complicated by regulatory restrictions due to its potential as a precursor in the illicit synthesis of methamphetamine.[1][5] This limitation prompted the development of alternatives, leading to the introduction of pseudoephenamine as a highly effective substitute.[5][6]
Comparative Performance: this compound vs. Pseudoephenamine
Pseudoephenamine has emerged as a superior chiral auxiliary in many respects, offering several advantages over this compound.[5][7] Notably, it is not subject to the same regulatory controls, making it more accessible for industrial and academic research.[5] Furthermore, asymmetric alkylation reactions employing pseudoephenamine often exhibit equal or greater diastereoselectivities compared to those with pseudoephedrine, with significant improvements observed in the formation of challenging quaternary stereocenters.[5] Amides derived from pseudoephenamine also tend to be more crystalline, facilitating purification by recrystallization.[5][6]
Data Presentation: Diastereoselective Alkylation
The following tables summarize the comparative performance of this compound and pseudoephenamine in diastereoselective alkylation reactions to form tertiary and quaternary carbon centers.
Table 1: Asymmetric Alkylation to Form Tertiary Carbon Centers
| Entry | Electrophile | Auxiliary | Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | This compound | >99:1 |
| 2 | Benzyl bromide | Pseudoephenamine | >99:1 |
| 3 | Ethyl iodide | This compound | 98:2 |
| 4 | Ethyl iodide | Pseudoephenamine | 98:2 |
| 5 | Isopropyl iodide | This compound | 97:3 |
| 6 | Isopropyl iodide | Pseudoephenamine | 97:3 |
Data compiled from multiple sources indicating comparable high diastereoselectivity for the formation of tertiary centers.
Table 2: Asymmetric Alkylation to Form Quaternary Carbon Centers
| Entry | Substrate | Electrophile | Auxiliary | Diastereomeric Ratio (dr) |
| 1 | α-methyl propanamide | Methyl iodide | This compound | 95:5 |
| 2 | α-methyl propanamide | Methyl iodide | Pseudoephenamine | >99:1 |
| 3 | α-methyl propanamide | Ethyl iodide | This compound | 94:6 |
| 4 | α-methyl propanamide | Ethyl iodide | Pseudoephenamine | 98:2 |
| 5 | α-methyl propanamide | Benzyl bromide | This compound | 90:10 |
| 6 | α-methyl propanamide | Benzyl bromide | Pseudoephenamine | 97:3 |
As the data indicates, pseudoephenamine provides significantly higher diastereoselectivity in the creation of quaternary carbon centers.[5]
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below.
General Procedure for Amide Formation
This compound or pseudoephenamine is acylated with an appropriate carboxylic acid derivative (e.g., acid chloride or anhydride) to form the corresponding tertiary amide.[1][3]
Protocol:
-
To a solution of the chiral auxiliary (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add a base such as triethylamine (B128534) (1.5 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride or anhydride (B1165640) (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄), filtration, and concentration under reduced pressure.
-
The resulting amide can be purified by recrystallization or chromatography.
General Procedure for Asymmetric Alkylation
The chiral amide is deprotonated to form an enolate, which then reacts with an electrophile in a highly diastereoselective manner.[3]
Protocol:
-
A solution of the pseudoephedrine or pseudoephenamine amide (1 equiv) in THF is added to a cold (-78 °C) suspension of lithium diisopropylamide (LDA) and lithium chloride (6.0-7.0 equiv).[3]
-
The mixture is stirred at -78 °C for 30-60 minutes, then warmed to 0 °C for 10-15 minutes to ensure complete enolization.[3]
-
The enolate suspension is cooled back to 0 °C and the alkylating agent (1.5-4.0 equiv) is added.[3]
-
The reaction is stirred at 0 °C until completion.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product, which can then be purified.
Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved from the alkylated product to yield the desired enantiomerically enriched carboxylic acid, alcohol, aldehyde, or ketone.[1][4]
-
To yield a carboxylic acid: Acidic or basic hydrolysis can be employed. For example, heating the amide with 9 N sulfuric acid in dioxane.[5]
-
To yield an alcohol: Reduction of the amide with a reagent like lithium amidotrihydroborate (LAB) provides the primary alcohol.[2][4]
-
To yield a ketone: Addition of an organolithium reagent to the amide affords the corresponding ketone.[5]
-
To yield an aldehyde: Reduction can be achieved using lithium triethoxyaluminum hydride.[8]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism for stereochemical control.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Model for stereocontrol via a rigid lithium chelate.
Conclusion
Both this compound and pseudoephenamine are highly effective chiral auxiliaries for asymmetric synthesis. While this compound has a longer history of use and is readily available, its application is hampered by regulatory issues. Pseudoephenamine presents a superior alternative, offering improved diastereoselectivity, particularly in the challenging synthesis of quaternary carbon centers, and is free from regulatory restrictions.[5] The crystalline nature of pseudoephenamine amides further simplifies product purification.[5] For researchers in drug development and organic synthesis, pseudoephenamine represents a more practical and often more effective choice for achieving high levels of stereocontrol.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis [dash.harvard.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
comparing the efficacy of different chiral stationary phases for pseudoephedrine separation.
For researchers, scientists, and professionals in drug development, the efficient separation of pseudoephedrine enantiomers is a critical analytical challenge. This guide provides a comparative analysis of various chiral stationary phases (CSPs), offering a direct look at their efficacy in resolving pseudoephedrine isomers. The information presented here is supported by experimental data to facilitate informed decisions in method development and optimization.
The selection of an appropriate chiral stationary phase is paramount for achieving baseline separation of pseudoephedrine's enantiomers. Different CSPs exhibit varied selectivity and resolution capabilities based on their chiral selectors and the chromatographic conditions employed. This comparison focuses on polysaccharide-based and amylose-based CSPs, which have demonstrated significant utility in this application.
Performance Comparison of Chiral Stationary Phases
The following table summarizes the quantitative performance of different CSPs in the separation of pseudoephedrine enantiomers. The data highlights key chromatographic parameters such as the chiral stationary phase used, the separation mode, the mobile phase composition, and the resulting resolution.
| Chiral Stationary Phase | Separation Mode | Mobile Phase | Analytes Separated | Resolution (Rs) | Source |
| Lux 3 µm AMP | Reversed Phase | Not specified | Ephedrine (B3423809) and Pseudoephedrine enantiomers | Baseline resolution | [1] |
| Lux i-amylose-1 | Normal Phase | n-hexane with 0.05% formic acid and 2-propanol with 0.05% formic acid | Pseudoephedrine enantiomers | Excellent separation | [2][3] |
| Trefoil AMY1 | Supercritical Fluid Chromatography (SFC) | Supercritical CO2 with EtOH and 1% cyclohexylamine (B46788) | Ephedrine/pseudoephedrine diastereomers | Baseline resolved | [4] |
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and adapting separation methods. Below are the methodologies cited in the comparative data.
Separation using Lux i-amylose-1 CSP
A study utilizing a Lux i-amylose-1 stationary phase demonstrated broad and balanced enantio-recognition for ephedrine analogues.[2][3] The method employed normal phase liquid chromatography coupled with high-resolution mass spectrometry. Optimal separation of pseudoephedrine enantiomers was achieved using an analytical column (4.6 x 150 mm, 5 µm particle size) with a mobile phase consisting of n-hexane with 0.05% formic acid (solvent A) and 2-propanol with 0.05% formic acid (solvent B).[2] The researchers noted that the type of mobile phase and organic modifier had a significant impact on the separation quality.[2][3]
Enantiomeric Separation via Supercritical Fluid Chromatography
In another approach, supercritical fluid chromatography (SFC) was employed for the enantiomeric determination of pseudoephedrine.[4] The optimal separation for methamphetamine, a related compound, was achieved on a Trefoil AMY1 column (150 x 2.1 mm, 2.5 µm) using a supercritical CO2 mobile phase containing ethanol (B145695) as a co-solvent and 1% cyclohexylamine as an amine additive.[4] This study also reported that a mobile phase of MeOH/EtOH (50/50) with 0.3% cyclohexylamine baseline resolved all four ephedrine/pseudoephedrine diastereomers.[4]
Logical Workflow for CSP Selection
The process of selecting an appropriate chiral stationary phase for pseudoephedrine separation can be systematically approached. The following diagram illustrates a logical workflow for this process.
This structured approach, from initial screening of potential CSPs to method optimization and validation, provides a reliable pathway to achieving robust and reproducible enantioseparation of pseudoephedrine. The choice of a polysaccharide-based or an advanced amylose-based CSP, combined with careful optimization of the mobile phase, appears to be a promising strategy for researchers in this field.
References
- 1. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dea.gov [dea.gov]
(-)-Pseudoephedrine vs. (-)-Ephedrine: A Comparative Guide to Their Roles as Chiral Resolving Agents and Auxiliaries
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral agent is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a detailed comparison of (-)-pseudoephedrine and (-)-ephedrine, two closely related and readily available chiral compounds. While structurally similar as diastereomers, their applications in chiral separations and asymmetric synthesis differ significantly. This guide elucidates these differences, providing experimental data and protocols to inform the selection process.
Executive Summary
(-)-Ephedrine is a well-established chiral resolving agent, effectively used for the separation of racemic mixtures of acids through the formation of diastereomeric salts. In contrast, extensive literature review reveals that this compound is not commonly employed as a resolving agent. Instead, it serves as a highly effective chiral auxiliary in asymmetric synthesis, particularly for the production of enantiomerically enriched carboxylic acids. This guide will delve into the distinct applications of these two diastereomers, providing a comparative analysis of their performance in their respective roles.
(-)-Ephedrine as a Chiral Resolving Agent: Resolution of (±)-Mandelic Acid
A classic example of the utility of (-)-ephedrine as a chiral resolving agent is the resolution of racemic mandelic acid. The process relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
Performance Data
| Racemic Compound | Resolving Agent | Diastereomeric Salt Yield (%) | Resolved Enantiomer Yield (%) | Optical Purity (% ee) |
| (±)-Mandelic Acid | (-)-Ephedrine | 52 | 32 | 85 |
Experimental Protocol: Resolution of (±)-Mandelic Acid with (-)-Ephedrine
Materials:
-
(±)-Mandelic Acid
-
(-)-Ephedrine
-
Ethanol (B145695) (95%)
-
6 M Hydrochloric Acid
-
Diethyl ether
Procedure:
-
Diastereomeric Salt Formation: Dissolve (±)-mandelic acid and an equimolar amount of (-)-ephedrine in warm 95% ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate crystallization of the less soluble diastereomeric salt, (-)-ephedrine-(R)-(-)-mandelate.
-
Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallization (Optional but Recommended): Recrystallize the diastereomeric salt from a minimal amount of hot ethanol to improve diastereomeric purity.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add 6 M HCl until the solution is acidic. This protonates the mandelate (B1228975) anion and protonates the amine of ephedrine.
-
Extraction: Extract the liberated (R)-(-)-mandelic acid with diethyl ether.
-
Isolation of the Resolved Enantiomer: Dry the ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (R)-(-)-mandelic acid.
-
Analysis: Determine the yield and measure the optical rotation to calculate the enantiomeric excess.
This compound as a Chiral Auxiliary: Asymmetric Synthesis of Carboxylic Acids
This compound has found widespread application as a chiral auxiliary, a reagent that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. A prominent example is its use in the asymmetric alkylation of enolates to produce chiral carboxylic acids.
Performance Data in Asymmetric Alkylation
| Substrate | Alkylating Agent | Diastereomeric Excess (% de) of Alkylated Amide | Enantiomeric Excess (% ee) of Carboxylic Acid |
| Propionamide | Benzyl bromide | >98 | >98 |
| Propionamide | Ethyl iodide | 97 | 97 |
| Acetamide | n-Butyl iodide | 95 | 95 |
Experimental Workflow: Asymmetric Synthesis using this compound Auxiliary
Overview:
-
Amide Formation: this compound is first acylated with an achiral carboxylic acid derivative to form a chiral amide.
-
Enolate Formation: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The stereochemistry of the pseudoephedrine backbone directs the conformation of the enolate.
-
Diastereoselective Alkylation: The chiral enolate is then reacted with an alkyl halide. The bulky phenyl group and the hydroxyl group of the pseudoephedrine auxiliary block one face of the enolate, leading to the alkylating agent preferentially attacking from the less hindered face. This results in a high diastereomeric excess of the alkylated amide.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated amide, typically by hydrolysis, to yield the enantiomerically enriched carboxylic acid and recover the pseudoephedrine auxiliary.
Comparative Analysis: Why the Difference in Application?
The differing applications of (-)-ephedrine and this compound stem from their diastereomeric relationship. In (-)-ephedrine, the hydroxyl and amino groups are anti-periplanar in the preferred conformation, which is well-suited for the formation of a rigid crystal lattice in diastereomeric salts, leading to efficient separation.
In contrast, the syn-periplanar arrangement of the hydroxyl and amino groups in this compound allows for effective chelation of a lithium cation during the formation of an enolate from its corresponding amide. This chelation creates a rigid, bicyclic-like transition state that effectively shields one face of the enolate, leading to high diastereoselectivity in alkylation reactions.
Visualizing the Processes
Figure 1. Comparative workflows of chiral resolution and asymmetric synthesis.
Conclusion
(-)-Ephedrine and this compound, while diastereomers, are not interchangeable in the context of obtaining enantiomerically pure compounds. (-)-Ephedrine is a proven and effective chiral resolving agent for the separation of racemic acids via diastereomeric salt formation. In contrast, this compound excels as a chiral auxiliary, enabling highly diastereoselective alkylations for the asymmetric synthesis of carboxylic acids. The choice between these two agents should be dictated by the specific synthetic strategy: resolution of a pre-existing racemate or the de novo asymmetric synthesis of a chiral molecule. Understanding their distinct stereochemical attributes and resulting applications is paramount for the efficient development of enantiopure pharmaceuticals and other fine chemicals.
A Comparative Analysis of the Biological Activities of (-)-Pseudoephedrine and its Metabolite, Norpseudoephedrine
A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of (-)-pseudoephedrine and its primary metabolic product, norpseudoephedrine (B1213554) (cathine). This document provides a comparative analysis of their biological activities, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant pathways.
This compound, a widely used nasal decongestant, undergoes limited metabolism in the human body. Less than 1% of the parent compound is biotransformed in the liver via N-demethylation to its primary metabolite, norpseudoephedrine, also known as cathine (B3424674).[1][2] The vast majority of pseudoephedrine is excreted unchanged in the urine.[1][2] Despite its low conversion rate, the pharmacological activity of norpseudoephedrine warrants a comparative evaluation to fully understand the overall effects of pseudoephedrine administration.
Comparative Biological Activity
This compound and its metabolite, norpseudoephedrine, are both sympathomimetic agents, primarily exerting their effects through the release of norepinephrine (B1679862) from sympathetic nerve terminals.[3][4] This indirect mechanism of action is the main contributor to their pharmacological effects.[3][4] Direct agonist activity at adrenergic receptors is considered weak or negligible for both compounds.[1][3]
A key study by Rothman et al. (2003) provides a quantitative comparison of the potencies of various ephedrine-related stereoisomers, including (+)-pseudoephedrine and (+)-norpseudoephedrine (cathine), at biogenic amine transporters. The data from this study, which is crucial for understanding their indirect sympathomimetic activity, is summarized in the table below. It is important to note that the study evaluated the (+) enantiomers; however, the data provides valuable insight into the relative potencies.
| Compound | Norepinephrine (NE) Release (EC50, nM) | Dopamine (B1211576) (DA) Release (EC50, nM) |
| (+)-Pseudoephedrine | 76.2 ± 11 | 1180 ± 190 |
| (+)-Norpseudoephedrine (Cathine) | 42.6 ± 3.8 | 499 ± 62 |
| (Data sourced from Rothman et al., 2003) |
The data indicates that (+)-norpseudoephedrine (cathine) is more potent than (+)-pseudoephedrine at inducing the release of both norepinephrine and dopamine . Specifically, cathine is approximately 1.8 times more potent at the norepinephrine transporter and about 2.4 times more potent at the dopamine transporter.
The same study also investigated the affinity of these compounds for various adrenergic and serotonergic receptors. The findings revealed that both (+)-pseudoephedrine and (+)-norpseudoephedrine have weak affinity for α2-adrenergic and 5-HT7 receptors (Ki values in the 1-10 µM range) and no significant activity at β-adrenergic or α1-adrenergic receptors .[3] This reinforces the understanding that their primary mechanism of action is indirect, through neurotransmitter release, rather than direct receptor activation.
Qualitative comparisons in other studies support the finding that norpseudoephedrine is a pharmacologically active substance. For instance, norpseudoephedrine has been shown to possess amphetamine-like stimulus properties.[5]
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of this compound and its metabolites, detailed experimental protocols for key assays are provided below.
Norepinephrine and Dopamine Release Assay
This protocol is based on the methodology described by Rothman et al. (2003) for characterizing the activity of compounds at biogenic amine transporters.
Objective: To determine the potency of test compounds (e.g., this compound, norpseudoephedrine) to induce the release of norepinephrine (NE) and dopamine (DA) from rat brain synaptosomes.
Materials:
-
Rat brain tissue (striatum for dopamine release, hypothalamus for norepinephrine release)
-
[³H]dopamine and [³H]norepinephrine
-
HEPES-buffered Krebs-bicarbonate solution
-
Test compounds (dissolved in appropriate vehicle)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the respective rat brain regions using standard subcellular fractionation techniques.
-
Radiolabeling: Pre-incubate the synaptosomes with either [³H]dopamine or [³H]norepinephrine to allow for uptake of the radiolabeled neurotransmitter.
-
Superfusion: Transfer the radiolabeled synaptosomes to a superfusion apparatus and wash with buffer to establish a stable baseline of radiolabel efflux.
-
Compound Administration: Introduce the test compounds at various concentrations into the superfusion buffer.
-
Fraction Collection: Collect fractions of the superfusate at regular intervals.
-
Radioactivity Measurement: Determine the amount of radioactivity in each collected fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of radiolabel released above baseline in response to the test compound. Plot the data as a function of compound concentration and determine the EC50 value (the concentration that produces 50% of the maximum response).
Vasoconstriction Assay (Rat Aortic Ring)
This protocol provides a general framework for assessing the vasoconstrictor activity of compounds, a key pharmacological effect of sympathomimetics.
Objective: To evaluate and compare the contractile response of isolated rat aortic rings to this compound and norpseudoephedrine.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Test compounds
-
Organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and dissect the thoracic aorta. Carefully clean the aorta of adhering connective and adipose tissue and cut it into rings of approximately 3-4 mm in length.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂. Apply an optimal resting tension to the rings.
-
Equilibration: Allow the tissues to equilibrate for a period of time until a stable baseline is achieved.
-
Compound Administration: Add the test compounds in a cumulative concentration-dependent manner to the organ baths.
-
Response Measurement: Record the isometric tension generated by the aortic rings in response to each concentration of the test compound.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a reference agonist (e.g., phenylephrine (B352888) or potassium chloride). Plot concentration-response curves and determine the EC50 or pD2 values for each compound.
Signaling Pathways and Experimental Workflow
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Metabolic conversion of this compound.
Caption: Experimental workflow for the rat aortic ring assay.
Caption: Indirect sympathomimetic action of pseudoephedrine.
References
- 1. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 2. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sympathomimetic actions of l-ephedrine and d-pseudoephedrine: direct receptor activation or norepinephrine release? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Norpseudoephedrine, a metabolite of cathinone with amphetamine-like stimulus properties, enhances the analgesic and rate decreasing effects of morphine, but inhibits its discriminative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative pharmacokinetics of (-)-Pseudoephedrine and racemic pseudoephedrine.
A detailed guide for researchers and drug development professionals on the pharmacokinetic profiles of (-)-pseudoephedrine and its racemic mixture. This guide synthesizes available data to highlight key differences in their absorption, distribution, metabolism, and excretion.
Introduction
Pseudoephedrine, a sympathomimetic amine, is a widely used nasal decongestant. It exists as four stereoisomers due to its two chiral centers. The commercially available and therapeutically utilized form is predominantly this compound, also known as d-pseudoephedrine or (+)-pseudoephedrine. While the term "racemic pseudoephedrine" implies a mixture of its enantiomers, comprehensive pharmacokinetic studies directly comparing the racemic mixture to the isolated (-)-enantiomer are scarce in publicly available literature. However, understanding the potential for stereoselective pharmacokinetics is crucial for drug development and clinical pharmacology. It is possible that each enantiomer exhibits distinct pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comparative overview based on the available data for this compound and general principles of stereoisomer pharmacokinetics.
Data Presentation: Pharmacokinetic Parameters
Due to the limited availability of direct comparative studies, this table summarizes the pharmacokinetic parameters for this compound, the most studied enantiomer. Data for racemic pseudoephedrine or the (+)-enantiomer is not sufficiently available to provide a direct comparison.
Table 1: Pharmacokinetic Parameters of this compound in Adults
| Parameter | Value | Reference |
| Bioavailability (F) | ~100% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours (immediate-release) | [3] |
| 3.8-6.1 hours (extended-release) | [4] | |
| Peak Plasma Concentration (Cmax) | 244 ng/mL (30 mg dose in children) | [4] |
| 492 ng/mL (60 mg dose in children) | [4] | |
| Elimination Half-life (t½) | 5-8 hours (urine pH 5.8) | [4] |
| 3-6 hours (urine pH 5) | [4] | |
| 9-16 hours (urine pH 8) | [4] | |
| Volume of Distribution (Vd) | 2.6-5.0 L/kg | [1] |
| Metabolism | <1% in the liver (N-demethylation) | [4] |
| Excretion | 43-96% as unchanged drug in urine | [3] |
Experimental Protocols
The data presented for this compound is derived from various clinical pharmacokinetic studies. A typical experimental design for such a study is outlined below.
Protocol: Single-Dose Oral Bioavailability Study
-
Subjects: Healthy adult volunteers, often male, who have provided informed consent.
-
Study Design: A randomized, crossover, or parallel-group study design is commonly employed.
-
Drug Administration: Subjects are administered a single oral dose of a pseudoephedrine formulation (e.g., 60 mg immediate-release tablet) after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of pseudoephedrine is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Mandatory Visualization
The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study, as described in the experimental protocol.
Caption: Workflow of a typical clinical pharmacokinetic study.
Discussion
The pharmacokinetics of this compound are well-characterized, demonstrating rapid and complete absorption from the gastrointestinal tract.[1] Its elimination is highly dependent on urinary pH, with acidic urine leading to a shorter half-life and alkaline urine prolonging it.[4] Metabolism plays a minor role in its clearance, with the majority of the drug excreted unchanged.[3][4]
While specific data for racemic pseudoephedrine is lacking, it is plausible that the pharmacokinetics of the racemic mixture would be a composite of the individual enantiomers. If the (+)-enantiomer has a different pharmacokinetic profile from the (-)-enantiomer (e.g., different rates of absorption, distribution, or clearance), then the overall pharmacokinetics of the racemate would reflect these differences. Stereoselective differences in pharmacokinetics have been observed for many chiral drugs.
For researchers and drug developers, the key takeaway is the established and predictable pharmacokinetic profile of this compound. When considering a racemic formulation, it would be imperative to conduct stereoselective assays to characterize the disposition of each enantiomer individually. This is critical as any differences in their pharmacokinetic profiles could lead to variations in efficacy and safety compared to the single-enantiomer product. Future research should focus on directly comparing the pharmacokinetics of the individual pseudoephedrine enantiomers and the racemic mixture to provide a more complete understanding.
References
Unveiling the Stability of (-)-Pseudoephedrine: A Comparative Guide to its Forced Degradation Products
For researchers, scientists, and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive evaluation of the forced degradation products of (-)-pseudoephedrine, a widely used nasal decongestant. Through a comparative analysis with other common decongestants and a detailed examination of its degradation profile under various stress conditions, this document serves as a critical resource for formulation development and stability-indicating method validation.
Forced degradation studies are a cornerstone of the drug development process, providing crucial insights into the intrinsic stability of a drug substance. By subjecting this compound to a range of harsh conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, its degradation pathways can be elucidated, and its potential degradation products identified. This information is instrumental in developing robust formulations and ensuring the safety and efficacy of the final drug product.
Comparative Degradation Analysis
To provide a comprehensive perspective, this guide compares the degradation of this compound with two other commonly used nasal decongestants: phenylephrine (B352888) and oxymetazoline. The following tables summarize the percentage of degradation observed under various stress conditions.
Table 1: Forced Degradation of this compound
| Stress Condition | % Degradation |
| Acid Hydrolysis | 6.28 |
| Alkaline Hydrolysis | 5.46 |
| Oxidation | 7.92 |
| Thermal | 3.81 |
| UV Photolytic | 1.63 |
Table 2: Forced Degradation of Phenylephrine
| Stress Condition | % Degradation |
| Acid Hydrolysis | Significant Degradation |
| Alkaline Hydrolysis | Significant Degradation |
| Oxidation | Significant Degradation |
| Thermal | Resilient |
| Photolytic | Resilient |
Table 3: Forced Degradation of Oxymetazoline
| Stress Condition | % Degradation |
| Acid Hydrolysis | Degradation Observed |
| Alkaline Hydrolysis | Degradation Observed |
| Oxidation | Not specified |
| Thermal | Stable at room temperature, degradation at 40°C |
| Photolytic | Not specified |
Identification of this compound Degradation Products
The structural elucidation of degradation products is a critical step in ensuring the safety of a pharmaceutical product. Two novel degradation products of pseudoephedrine have been identified through liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR).[1]
Table 4: Identified Degradation Products of this compound [1]
| Degradation Product | Molecular Ion (m/z) |
| 2-(carboxyamino)propiophenone | 194 |
| 2-formyl-2-(methylamino)-acetophenone | 178 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Forced Degradation Studies
Forced degradation studies are performed to determine the intrinsic stability of the drug substance by subjecting it to stress conditions more severe than accelerated stability testing.
1. Acid Hydrolysis:
-
A solution of this compound in a suitable solvent is treated with 0.1 N hydrochloric acid.
-
The mixture is heated at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
The solution is then neutralized with 0.1 N sodium hydroxide.
-
Samples are withdrawn at appropriate time intervals, diluted, and analyzed by a stability-indicating HPLC method.
2. Alkaline Hydrolysis:
-
A solution of this compound is treated with 0.1 N sodium hydroxide.
-
The mixture is heated at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
The solution is then neutralized with 0.1 N hydrochloric acid.
-
Samples are withdrawn, diluted, and analyzed by HPLC.
3. Oxidative Degradation:
-
A solution of this compound is treated with a solution of hydrogen peroxide (e.g., 3-30%).
-
The mixture is kept at room temperature or heated for a specified period.
-
Samples are withdrawn, diluted, and analyzed by HPLC.
4. Thermal Degradation:
-
The solid drug substance or a solution is exposed to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Samples are then prepared and analyzed by HPLC.
5. Photolytic Degradation:
-
The solid drug substance or a solution is exposed to a combination of UV and visible light in a photostability chamber for a specified duration.
-
Samples are then prepared and analyzed by HPLC.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method is crucial for separating the intact drug from its degradation products.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is used to monitor the elution of the compounds.
-
Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Visualizing the Process
To better understand the workflow of a forced degradation study, the following diagram illustrates the key steps involved.
Figure 1. Workflow for a typical forced degradation study.
The following diagram illustrates a simplified potential degradation pathway for this compound based on the identified degradation products.
References
Safety Operating Guide
Proper Disposal of (-)-Pseudoephedrine in a Research Environment
For researchers, scientists, and drug development professionals, the proper disposal of (-)-Pseudoephedrine is a critical component of laboratory safety and regulatory compliance. As a List I chemical regulated by the Drug Enforcement Administration (DEA), this compound requires stringent disposal procedures to prevent diversion and environmental contamination. The primary and mandated method for the disposal of bulk, expired, or unwanted this compound is through a DEA-registered reverse distributor.
Key Disposal Considerations
Disposal of this compound must adhere to federal, state, and local regulations. It is crucial to understand that this substance cannot be treated as standard chemical waste. Improper disposal, such as drain disposal, is not permissible for recoverable amounts and can lead to significant legal and environmental consequences.[1][2]
| Disposal Aspect | Guideline | Source |
| Regulatory Body | Drug Enforcement Administration (DEA) | --INVALID-LINK-- |
| Chemical Classification | List I Chemical | 21 CFR Part 1310 |
| Primary Disposal Method | DEA-Registered Reverse Distributor | [1][3][4] |
| On-site Destruction | Must render the substance "non-retrievable" | [5] |
| Documentation | DEA Form 41 (Registrants Inventory of Drugs Surrendered) | [3][6] |
Procedural Steps for Disposal
The following steps outline the necessary procedure for the proper disposal of this compound from a laboratory setting:
-
Segregation and Labeling: Isolate the this compound designated for disposal from active inventory. Clearly label the container as "Expired - For Disposal" or with similar wording to prevent accidental use.[1]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department should be the first point of contact. They will have established procedures and approved vendors for handling controlled substances.
-
Engage a DEA-Registered Reverse Distributor: The EHS department will typically coordinate with a DEA-registered reverse distributor.[3][6][7] These specialized services are authorized by the DEA to handle the collection, transportation, and destruction of controlled substances.[3][7]
-
Complete Necessary Documentation: The reverse distributor will provide the required DEA forms, such as the DEA Form 41, to document the inventory of drugs being surrendered for destruction. For Schedule I and II substances, a DEA Form 222 is required for the transfer. While this compound is a List I chemical, it is crucial to follow all documentation procedures provided by the reverse distributor.
-
Secure Transfer: The transfer of the material to the reverse distributor must be conducted securely and in compliance with all transportation regulations.
-
Confirmation of Destruction: The reverse distributor will issue a certificate of destruction, which should be retained as part of your laboratory's records.
Disposal of Non-Recoverable Waste
For minute, non-recoverable amounts of this compound, such as the residue in an empty vial or syringe after an experiment, disposal procedures may differ. If the substance cannot be drawn out, the empty container may be discarded in a biohazard sharps container.[1] However, it is imperative to consult your institution's specific guidelines on this matter.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. research-compliance.umich.edu [research-compliance.umich.edu]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 5. danielshealth.com [danielshealth.com]
- 6. returnlogistics.com [returnlogistics.com]
- 7. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling (-)-Pseudoephedrine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (-)-Pseudoephedrine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, especially in a laboratory setting, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.[1][2][3][4][5][6]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH-approved Respirator | Use in case of insufficient ventilation or when dust generation is unavoidable. An N95 or higher-rated particulate respirator is recommended. For large spills, a chemical cartridge-type respirator may be necessary.[2] |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear safety goggles to protect against dust particles. A face shield offers a fuller range of protection against splashes.[1][2] |
| Skin and Body Protection | Disposable, Powder-Free Gloves | Wear impervious gloves, such as nitrile or neoprene.[4] It is recommended to change gloves every 30 to 60 minutes or immediately if they are damaged or contaminated.[2] |
| Long-Sleeved Gown | A disposable gown made of a material resistant to chemical permeability, such as polyethylene-coated polypropylene, should be worn.[4] The gown's cuffs should be tucked under the gloves.[2] | |
| Head, Hair, and Shoe Covers | Use disposable covers to prevent contamination of the work area and personal clothing.[2][3] |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound in a laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[1] A chemical fume hood is recommended, especially when handling powders.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before beginning work, ensure all necessary PPE is available and in good condition.
2. Handling the Substance:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
3. Immediate Safety Actions in Case of Exposure or Spill:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
In case of a spill: Evacuate the area. Wear appropriate PPE and prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it in a suitable container for disposal.[1]
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9][10]
-
Keep away from heat, moisture, and direct light.[10]
-
Store locked up and out of the reach of children.[1][7][10][11]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][7]
-
Do not flush down the toilet or pour into drains unless specifically instructed to do so.[11][12]
-
One recommended method for disposal is to mix the substance with an undesirable material like cat litter or used coffee grounds, place it in a sealed plastic bag, and then dispose of it in the household trash.[13] However, for laboratory quantities, consulting your institution's environmental health and safety office for specific protocols is essential.
-
Participation in a medication take-back program, if available, is a preferred method of disposal.[13][14]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemdmart.com [chemdmart.com]
- 2. pppmag.com [pppmag.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. gerpac.eu [gerpac.eu]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. spectrumrx.com [spectrumrx.com]
- 9. Pseudoephedrine (Sudafed, Zephrex-D, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Pseudoephedrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Pseudoephedrine: MedlinePlus Drug Information [medlineplus.gov]
- 12. sudafed.com [sudafed.com]
- 13. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
